molecular formula C15H12O5 B593466 9-Dehydroxyeurotinone

9-Dehydroxyeurotinone

Cat. No.: B593466
M. Wt: 272.25 g/mol
InChI Key: JVEWVOQVOXHEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-dehydroxyeurotinone is a dibenzooxazepine.
This compound has been reported in Aspergillus ruber with data available.

Properties

IUPAC Name

2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEWVOQVOXHEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)OC3=C(C2)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 9-Dehydroxyeurotinone: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of 9-Dehydroxyeurotinone, a novel anthraquinone derivative. The compound was first reported by Yan et al. in 2012, isolated from the marine-derived endophytic fungus Eurotium rubrum.[1] This guide consolidates the key findings, experimental protocols, and biological activities associated with this compound, presenting the information in a structured and accessible format for researchers in natural product chemistry and drug discovery.

Discovery and Source Organism

This compound was isolated from the culture of Eurotium rubrum, an endophytic fungus obtained from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus.[1] The discovery was part of a broader investigation into the secondary metabolites of this marine-derived fungus, which also led to the isolation of a new dioxopiperazine alkaloid and several other known compounds.[1]

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, extraction, isolation, and structure elucidation of this compound, based on the original research.

Fungal Fermentation and Extraction

The producing fungal strain, Eurotium rubrum, was cultured to generate a sufficient quantity of secondary metabolites for analysis.

Fermentation:

  • Culture Medium: Potato Dextrose Broth (PDB).

  • Culture Conditions: The fungus was cultured in PDB medium at 28°C for 30 days under static conditions.

Extraction:

  • The fungal culture (both mycelia and broth) was extracted three times with ethyl acetate (EtOAc).

  • The combined EtOAc extracts were concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract underwent a multi-step chromatographic process to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract was subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column, using a mixture of chloroform and methanol as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and COSY) NMR experiments were conducted to establish the connectivity of atoms and the overall structure of the molecule.

Quantitative Data

The following table summarizes the key quantitative data associated with the biological activity of this compound.

Biological ActivityCell Line / OrganismMeasurementValueReference
CytotoxicitySW1990 (human pancreatic cancer)IC5025 µg/mL[2][3]
Antibacterial ActivityEscherichia coliInhibition Zone7.0 mm (at 100 µ g/disk )[4][5]

Visualizing the Workflow

The following diagrams illustrate the key experimental processes involved in the isolation and characterization of this compound.

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Structure Elucidation start Eurotium rubrum Strain culture Cultivation in PDB Medium (28°C, 30 days) start->culture extraction Ethyl Acetate Extraction culture->extraction concentration Concentration in vacuo extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel sephadex Sephadex LH-20 Column silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, 1D/2D NMR) pure_compound->spectroscopy

References

A Technical Guide to the Natural Source, Isolation, and Biosynthesis of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dehydroxyeurotinone, an anthraquinone derivative, is a fungal secondary metabolite with potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, the marine-derived endophytic fungus Eurotium rubrum. It details the experimental protocols for the cultivation of the fungus, extraction of the metabolite, and its purification. Furthermore, this guide presents quantitative data on the yield of this compound and outlines the general biosynthetic pathway for fungal anthraquinones. The information is structured to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source of this compound

The primary reported natural source of this compound is the endophytic fungus Eurotium rubrum . Specifically, the compound was isolated from strain G2, which was obtained from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus collected in Hainan, China. Eurotium is the teleomorph (sexual reproductive stage) of the well-known fungal genus Aspergillus, which is recognized as a prolific producer of a wide array of bioactive secondary metabolites.[1][2][3][4] Fungi of the genus Eurotium are known to produce various classes of compounds, including anthraquinones, benzaldehyde derivatives, and indole diketopiperazine alkaloids.[5][6]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Eurotium rubrum and the subsequent isolation and purification of this compound, based on established protocols for fungal secondary metabolite extraction.

Fungal Cultivation

The experimental workflow for fungal cultivation and subsequent extraction is depicted below.

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction and Isolation A Isolate Eurotium rubrum strain G2 B Prepare Potato Dextrose Broth (PDB) medium A->B C Inoculate PDB with fungal strain B->C D Static fermentation at 28°C for 30 days C->D E Harvest fungal mycelia and broth D->E Proceed to Extraction F Repeated extraction with ethyl acetate E->F G Concentrate crude extract under vacuum F->G H Fractionate extract using column chromatography G->H I Further purify fractions by HPLC H->I J Isolate pure this compound I->J

Caption: Fungal Cultivation and Extraction Workflow.

Detailed Protocol:

  • Fungal Strain: Eurotium rubrum strain G2, isolated from the semi-mangrove plant Hibiscus tiliaceus.

  • Culture Medium: The fungus is cultivated in a liquid medium such as Potato Dextrose Broth (PDB).

  • Fermentation: The cultivation is carried out in Erlenmeyer flasks containing the liquid medium. The flasks are inoculated with the fungal strain and maintained under static conditions at approximately 28°C for a period of 30 days to allow for sufficient growth and production of secondary metabolites.

Extraction and Purification

Protocol:

  • Extraction: Following the incubation period, the entire fungal culture (both mycelia and broth) is harvested. The culture is repeatedly extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: The initial purification step involves fractionation of the crude extract using column chromatography over silica gel. A gradient of solvents, such as a hexane-ethyl acetate or dichloromethane-methanol mixture, is used to elute fractions of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative or semi-preparative HPLC, often using a C18 column and a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.

Quantitative Data

The yield of this compound from the fermentation of Eurotium rubrum G2 is a critical parameter for researchers considering this natural source for compound isolation.

CompoundFungal SourceFermentation VolumeYield (mg)Reference
This compoundEurotium rubrum G230 L12.5Yan et al., 2012

Biosynthesis of this compound

This compound belongs to the anthraquinone class of compounds, which are biosynthesized in fungi via the polyketide pathway .[7][8][9] This pathway involves the head-to-tail condensation of acetate units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions.

The general biosynthetic pathway for fungal anthraquinones is initiated by a non-reducing polyketide synthase (NR-PKS).

G A Acetyl-CoA (Starter Unit) C Non-reducing Polyketide Synthase (NR-PKS) A->C B Malonyl-CoA (Extender Units) B->C D Poly-β-keto chain C->D Polymerization E Cyclization & Aromatization D->E F Anthrone Intermediate E->F G Oxidation F->G H Anthraquinone Scaffold (e.g., this compound) G->H

Caption: General Polyketide Pathway for Fungal Anthraquinones.

Pathway Description:

  • Initiation: The biosynthesis is initiated with a starter unit, typically acetyl-CoA.

  • Elongation: A multi-domain enzyme, a non-reducing polyketide synthase (NR-PKS), catalyzes the sequential addition of extender units, usually malonyl-CoA, to the growing polyketide chain.

  • Cyclization and Aromatization: The resulting linear poly-β-keto chain undergoes a series of intramolecular aldol condensations and subsequent dehydration reactions to form the characteristic tricyclic anthrone scaffold.

  • Oxidation: The anthrone intermediate is then oxidized to the stable anthraquinone core structure. Further tailoring enzymes may then modify this core to produce the final diverse array of anthraquinone derivatives found in fungi, including this compound.

Conclusion

This technical guide consolidates the available information on the natural production of this compound. The endophytic fungus Eurotium rubrum stands out as the definitive source. The provided experimental protocols offer a reproducible framework for the isolation of this compound, and the quantitative data serves as a benchmark for yield expectations. The elucidation of the general biosynthetic pathway provides a basis for potential bioengineering efforts to enhance production or generate novel analogs. This document is intended to be a valuable asset for the scientific community engaged in the exploration and utilization of fungal natural products.

References

9-Dehydroxyeurotinone: A Fungal Endophyte-Derived Anthraquinone with Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fungal endophytes, microorganisms that reside within the tissues of living plants, represent a vast and largely untapped resource for the discovery of novel, bioactive secondary metabolites. These symbiotic fungi have demonstrated the capacity to produce a wide array of chemical scaffolds with therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents. Among these compounds, the anthraquinone class has garnered significant interest due to the potent biological activities of its members. This technical guide focuses on 9-dehydroxyeurotinone, an anthraquinone derivative produced by the fungal endophyte Eurotium rubrum. This document provides a comprehensive overview of its producing organism, biological activity, and putative biosynthetic and signaling pathways, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Core Compound: this compound

This compound is an anthraquinone derivative that has been isolated from the fungal endophyte Eurotium rubrum.[1] This fungus has been identified as an endophyte residing in the semi-mangrove plant Hibiscus tiliaceus and the plant Suaeda glauca. The molecular formula of this compound is C15H12O5, with a molecular weight of 272.25.[1]

Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against human pancreatic cancer cells. Additionally, it has been noted to possess weak antibacterial properties.

Data Presentation

The following tables summarize the known quantitative data for the biological activity of this compound.

Table 1: Cytotoxic Activity of this compound
Cell Line IC50 (µg/mL)
SW1990 (Human Pancreatic Carcinoma)25
Table 2: Antimicrobial Activity of this compound
Activity Observation
AntibacterialWeak activity reported
Specific MIC values have not been detailed in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Protocol 1: Isolation and Cultivation of Eurotium rubrum

This protocol is adapted from general methods for the isolation of marine-derived endophytic fungi.

1. Surface Sterilization of Plant Material:

  • Collect healthy tissues (stems, leaves) of the host plant (e.g., Hibiscus tiliaceus).
  • Wash the plant material thoroughly with sterile distilled water.
  • Immerse the material in 75% ethanol for 1 minute.
  • Subsequently, immerse in 5% sodium hypochlorite for 5-10 minutes.
  • Rinse with sterile distilled water three times to remove any residual sterilizing agents.
  • To validate the surface sterilization process, press the sterilized plant segments onto a nutrient-rich agar plate; no microbial growth should be observed.

2. Isolation of Endophytic Fungi:

  • Aseptically cut the surface-sterilized plant material into small segments (approximately 0.5 cm x 0.5 cm).
  • Place the segments on Potato Dextrose Agar (PDA) plates supplemented with an antibacterial agent (e.g., streptomycin sulfate, 100 µg/mL) to inhibit bacterial growth.
  • Incubate the plates at 25-28°C in the dark.
  • Monitor the plates regularly for fungal growth emerging from the plant segments.

3. Pure Culture and Identification:

  • Once fungal hyphae emerge, transfer the hyphal tips to fresh PDA plates to obtain pure cultures.
  • Identify the fungal isolates based on their morphological characteristics (colony morphology, sporulation structures) and molecular methods (e.g., sequencing of the ITS rRNA gene region).

Protocol 2: Fermentation and Extraction of this compound

This protocol outlines the steps for the production and extraction of secondary metabolites from Eurotium rubrum.

1. Fermentation:

  • Inoculate a seed culture of Eurotium rubrum in a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).
  • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-5 days.
  • For large-scale fermentation, prepare a suitable liquid medium (e.g., PDB or a specialized fermentation medium) in larger flasks or a bioreactor.
  • Inoculate the production medium with the seed culture (typically 5-10% v/v).
  • Incubate the production culture under the same conditions as the seed culture for 14-21 days. The optimal fermentation time for maximal production of this compound should be determined empirically by time-course studies.

2. Extraction:

  • After the fermentation period, separate the fungal mycelium from the culture broth by filtration.
  • Extract the culture broth three times with an equal volume of ethyl acetate.
  • Dry the fungal mycelium (e.g., by lyophilization) and extract it with methanol or ethyl acetate using sonication or maceration.
  • Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification and Structure Elucidation of this compound

This protocol describes the purification of the target compound from the crude extract.

1. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica gel.
  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization under UV light.
  • Pool fractions containing the compound of interest based on their TLC profiles.

2. Further Purification:

  • Subject the enriched fractions to further purification steps as needed. This may include preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

3. Structure Elucidation:

  • Determine the structure of the purified compound using spectroscopic techniques, including:
  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to establish the carbon-hydrogen framework and connectivity.
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition and molecular formula.
  • UV-Vis Spectroscopy: To observe the characteristic absorption maxima of the anthraquinone chromophore.
  • Infrared (IR) Spectroscopy: To identify functional groups.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic activity of this compound against the SW1990 human pancreatic cancer cell line.

1. Cell Culture:

  • Culture SW1990 cells in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest the cells using trypsin-EDTA and perform a cell count.
  • Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow the cells to attach.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and solvent only as a negative control and wells with a known cytotoxic agent as a positive control.
  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for another 4 hours at 37°C to allow the formation of formazan crystals.
  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Biosynthetic Pathway

The biosynthesis of anthraquinones in fungi typically follows the polyketide pathway. A non-reducing polyketide synthase (NR-PKS) iteratively condenses acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to form the core anthraquinone scaffold. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, modify the core structure to produce a diverse array of derivatives.

Anthraquinone Biosynthesis Acetyl-CoA Acetyl-CoA Poly-β-keto chain Poly-β-keto chain Acetyl-CoA->Poly-β-keto chain NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Poly-β-keto chain NR-PKS Anthraquinone Scaffold Anthraquinone Scaffold Poly-β-keto chain->Anthraquinone Scaffold Cyclization & Aromatization This compound This compound Anthraquinone Scaffold->this compound Tailoring Enzymes (e.g., Hydroxylation, Methylation)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of this compound from its endophytic fungal source.

Experimental Workflow cluster_0 Isolation & Cultivation cluster_1 Production & Extraction cluster_2 Purification & Characterization cluster_3 Bioactivity Assessment Plant Material Collection Plant Material Collection Surface Sterilization Surface Sterilization Plant Material Collection->Surface Sterilization Isolation of Endophyte Isolation of Endophyte Surface Sterilization->Isolation of Endophyte Pure Culture Pure Culture Isolation of Endophyte->Pure Culture Fermentation Fermentation Pure Culture->Fermentation Extraction Extraction Fermentation->Extraction Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Purification (HPLC) Purification (HPLC) Chromatography->Purification (HPLC) Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Purification (HPLC)->Structure Elucidation (NMR, MS) Cytotoxicity Assays Cytotoxicity Assays Structure Elucidation (NMR, MS)->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Structure Elucidation (NMR, MS)->Antimicrobial Assays Cytotoxicity Assays->Antimicrobial Assays Data Analysis Data Analysis Antimicrobial Assays->Data Analysis

Caption: Workflow for this compound discovery.

Signaling Pathway

Based on the known cytotoxic activities of other anthraquinone derivatives, a putative mechanism of action for this compound in cancer cells involves the induction of oxidative stress and the activation of downstream signaling pathways leading to apoptosis.

Putative Signaling Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation JNK Activation JNK Activation ROS Generation->JNK Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Apoptosis Apoptosis JNK Activation->Apoptosis Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Caspase Activation->Apoptosis

Caption: Putative signaling pathway for cytotoxicity.

Conclusion

This compound, a secondary metabolite from the endophytic fungus Eurotium rubrum, demonstrates cytotoxic activity against pancreatic cancer cells, highlighting the potential of fungal endophytes as a source of novel anticancer agents. Further research is warranted to fully elucidate its mechanism of action, explore its activity against a broader range of cancer cell lines, and investigate its potential for in vivo efficacy. The protocols and information provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in the study of this promising natural product.

References

The Biosynthesis of 9-Dehydroxyeurotinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is an anthraquinone derivative produced by the fungus Eurotium rubrum. Like many fungal secondary metabolites, it is synthesized through a complex enzymatic assembly line, offering potential for bioengineering and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the hypothesized biosynthesis of this compound, drawing upon the established principles of fungal polyketide synthesis and the known genomic capabilities of its producing organism. While the precise enzymatic steps for this specific molecule are yet to be fully elucidated in published literature, this guide presents a robust, evidence-based proposed pathway to facilitate further research and drug discovery efforts.

Fungal anthraquinones are typically synthesized via the polyketide pathway, initiated by a non-reducing polyketide synthase (NR-PKS).[1][2] The genome of Eurotium rubrum has been sequenced and analyzed, revealing the presence of 36 biosynthetic gene clusters (BGCs), including eight Type I polyketide synthase (T1PKS) clusters, which are responsible for the production of such compounds.[1] This genomic evidence strongly supports the proposed biosynthetic route outlined below.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process involving a core polyketide synthase followed by a series of tailoring enzymes that modify the polyketide backbone.

1. Polyketide Chain Assembly:

The pathway commences with the loading of a starter unit, typically acetyl-CoA, onto the acyl carrier protein (ACP) domain of a non-reducing polyketide synthase (NR-PKS). This is followed by the iterative addition of seven malonyl-CoA extender units. Each condensation step is catalyzed by the ketosynthase (KS) domain of the PKS. The resulting octaketide chain remains bound to the ACP domain throughout the assembly process.

2. Cyclization and Aromatization:

Once the full-length octaketide chain is assembled, it undergoes a series of intramolecular aldol condensations, orchestrated by the product template (PT) domain of the PKS and potentially other associated cyclase enzymes. This leads to the formation of a fused tricyclic aromatic ring system, a hallmark of anthraquinones. A key intermediate in the biosynthesis of many fungal anthraquinones is endocrocin anthrone, which is then oxidized to endocrocin.

3. Tailoring Reactions:

Following the formation of the core anthraquinone scaffold, a series of post-PKS modifications are catalyzed by tailoring enzymes, likely encoded by genes within the same biosynthetic gene cluster as the PKS. For the formation of this compound, these modifications are hypothesized to include:

  • Decarboxylation: The carboxyl group at C-2 of endocrocin is removed by a decarboxylase.

  • Hydroxylation and Dehydroxylation: Specific hydroxylations and dehydroxylations at various positions on the anthraquinone ring are carried out by monooxygenases (e.g., cytochrome P450 enzymes) and reductases to achieve the final hydroxylation pattern of this compound.

  • Methylation: The methyl group at C-6 is introduced by a S-adenosyl methionine (SAM)-dependent methyltransferase.

  • Oxidative Cleavage: A crucial step in the formation of the eurotinone-type skeleton is the oxidative cleavage of the central aromatic ring, which is likely catalyzed by a dioxygenase. This would be followed by rearrangement and subsequent modifications to yield the final this compound structure.

Below is a DOT language script visualizing the proposed biosynthetic pathway.

This compound Biosynthesis cluster_0 Polyketide Assembly cluster_1 Cyclization & Aromatization cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Octaketide Chain Octaketide Chain NR-PKS->Octaketide Chain Endocrocin Anthrone Endocrocin Anthrone Octaketide Chain->Endocrocin Anthrone Cyclases Endocrocin Endocrocin Endocrocin Anthrone->Endocrocin Oxidase Emodin Emodin Endocrocin->Emodin Decarboxylase Intermediate_1 Oxidatively Cleaved Intermediate Emodin->Intermediate_1 Dioxygenase This compound This compound Intermediate_1->this compound Further Tailoring (Hydroxylation, etc.)

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Investigating the proposed biosynthetic pathway of this compound would involve a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be central to this research.

Table 1: Key Experimental Protocols
ExperimentObjectiveDetailed Methodology
Gene Cluster Identification and Knockout To identify the specific biosynthetic gene cluster for this compound and confirm its role through gene disruption.1. Bioinformatic Analysis: Analyze the genome of Eurotium rubrum using tools like antiSMASH to identify candidate non-reducing polyketide synthase (NR-PKS) gene clusters. 2. Gene Targeting Vector Construction: Design and construct a gene knockout cassette for a candidate PKS gene, containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene. 3. Fungal Transformation: Transform Eurotium rubrum protoplasts with the knockout cassette using a polyethylene glycol (PEG)-mediated method. 4. Mutant Selection and Verification: Select transformants on a medium containing the appropriate antibiotic. Verify the gene disruption through PCR and Southern blot analysis. 5. Metabolite Analysis: Cultivate the wild-type and mutant strains under producing conditions. Extract the secondary metabolites and analyze by HPLC and LC-MS to confirm the absence of this compound in the mutant.
Heterologous Expression of the PKS To confirm the function of the identified PKS in producing the polyketide backbone.1. Gene Cloning: Amplify the full-length PKS gene from Eurotium rubrum cDNA and clone it into a fungal expression vector under the control of a strong, inducible promoter (e.g., alcA promoter). 2. Host Transformation: Transform a suitable heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, with the expression vector. 3. Expression and Product Analysis: Induce gene expression and cultivate the transformed fungus. Extract and analyze the metabolites by HPLC and LC-MS to identify the polyketide product of the PKS.
Precursor Feeding Studies To trace the incorporation of primary metabolites into the this compound backbone.1. Labeled Precursor Preparation: Synthesize or procure ¹³C-labeled precursors, such as [1-¹³C]acetate and [2-¹³C]acetate. 2. Feeding Experiment: Add the labeled precursors to the culture medium of Eurotium rubrum during the production phase. 3. Isolation and NMR Analysis: Isolate and purify this compound from the culture. Analyze the purified compound by ¹³C-NMR spectroscopy to determine the pattern of ¹³C-incorporation, which will confirm its polyketide origin.
Enzyme Assays for Tailoring Enzymes To characterize the function of individual tailoring enzymes in the biosynthetic pathway.1. Heterologous Protein Expression and Purification: Clone the genes for putative tailoring enzymes (e.g., oxygenases, methyltransferases) into an E. coli expression vector. Express the proteins and purify them using affinity chromatography (e.g., His-tag). 2. In Vitro Assay: Incubate the purified enzyme with the putative substrate (an intermediate in the pathway) and any necessary co-factors (e.g., NADPH for oxygenases, SAM for methyltransferases). 3. Product Identification: Analyze the reaction mixture by HPLC and LC-MS to identify the product of the enzymatic reaction, thereby confirming the enzyme's function.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of the this compound biosynthetic gene cluster.

Experimental Workflow Candidate_BGCs Identify Candidate PKS Biosynthetic Gene Clusters (BGCs) Gene_Knockout PKS Gene Knockout in E. rubrum Candidate_BGCs->Gene_Knockout Metabolite_Analysis_KO Metabolite Analysis (HPLC, LC-MS) of Wild-Type vs. Mutant Gene_Knockout->Metabolite_Analysis_KO Confirm_BGC Confirmation of BGC for This compound Biosynthesis Metabolite_Analysis_KO->Confirm_BGC Heterologous_Expression Heterologous Expression of PKS and Tailoring Enzymes Confirm_BGC->Heterologous_Expression In_Vitro_Assays In Vitro Enzyme Assays Confirm_BGC->In_Vitro_Assays Pathway_Elucidation Complete Pathway Elucidation Heterologous_Expression->Pathway_Elucidation In_Vitro_Assays->Pathway_Elucidation

Workflow for elucidating the this compound biosynthetic pathway.

Quantitative Data Summary

At present, there is a lack of published quantitative data specifically for the biosynthesis of this compound, such as enzyme kinetic parameters or product yields from engineered strains. The tables below are provided as templates for organizing such data as it becomes available through future research.

Table 2: Putative Enzyme Kinetics (Template)
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)
Er-PKSMalonyl-CoAData not availableData not availableData not available
Er-DioxygenaseEmodinData not availableData not availableData not available
Er-MethyltransferaseDesmethyl-intermediateData not availableData not availableData not available
Table 3: Product Titers in Engineered Strains (Template)
StrainGenetic ModificationThis compound Titer (mg/L)Fold Change vs. Wild-Type
E. rubrum WTWild-TypeBaseline1x
E. rubrum ΔgeneXDeletion of competing pathwayData not availableData not available
A. nidulans pEXPR-ErBGCHeterologous expression of BGCData not availableData not available

Conclusion

The biosynthesis of this compound in Eurotium rubrum represents a fascinating example of fungal secondary metabolism. While the exact pathway remains to be experimentally validated, the genomic potential of the producing organism, combined with our extensive knowledge of fungal polyketide biosynthesis, allows for the formulation of a detailed and plausible biosynthetic route. The experimental strategies and frameworks presented in this guide provide a clear roadmap for researchers to elucidate the specific enzymatic steps involved, characterize the responsible enzymes, and ultimately harness this biosynthetic machinery for the production of novel and valuable compounds. Further investigation into this pathway will not only deepen our understanding of fungal natural product biosynthesis but also open new avenues for synthetic biology and drug development.

References

The Structural Elucidation of 9-Dehydroxyeurotinone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative that has been isolated from the endophytic fungus Eurotium rubrum. Endophytic fungi, which reside within the tissues of living plants, are a rich source of novel secondary metabolites with diverse biological activities. The structural elucidation of these natural products is a critical step in the drug discovery and development process, providing the foundational chemical information necessary for synthesis, derivatization, and structure-activity relationship (SAR) studies. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, focusing on the key experimental data and methodologies employed.

Isolation from Eurotium rubrum

The initial step in the characterization of this compound involves its isolation and purification from its natural source. The general workflow for this process is outlined below.

experimental_workflow start Fungal Culture of Eurotium rubrum extraction Solvent Extraction of Fungal Mycelia and Broth start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) partition->chromatography purification Purification of this compound chromatography->purification elucidation Structure Elucidation purification->elucidation

Caption: General experimental workflow for the isolation of this compound.

Experimental Protocols

General Fungal Culture and Extraction Protocol:

A pure strain of Eurotium rubrum is typically cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA) or in a liquid broth, to generate sufficient biomass. After an incubation period of several weeks, the fungal mycelia and the culture broth are harvested.

The harvested material is then subjected to solvent extraction, commonly using organic solvents like ethyl acetate or methanol, to isolate the secondary metabolites. The resulting crude extract is a complex mixture of compounds and requires further separation.

General Chromatographic Separation Protocol:

The crude extract is typically fractionated using a series of chromatographic techniques. An initial separation is often performed using column chromatography with a stationary phase like silica gel and a gradient of mobile phase solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient). Fractions are collected and analyzed by methods such as thin-layer chromatography (TLC). Fractions containing the compound of interest are then pooled and subjected to further purification, often using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to yield the pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Data Presentation:

TechniqueIonization ModeObserved m/zDeduced Information
High-Resolution Mass Spectrometry (HRMS)Electrospray Ionization (ESI)[M+H]⁺ or [M-H]⁻Precise molecular weight and elemental formula

Experimental Protocols:

High-Resolution Mass Spectrometry (HRMS): A solution of the purified compound is introduced into the mass spectrometer. For ESI, the sample is typically dissolved in a solvent such as methanol or acetonitrile. The instrument is operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The high resolution of the instrument allows for the determination of the accurate mass, from which the elemental formula can be deduced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is used to piece together the structure.

Data Presentation:

¹H NMR Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not publicly available

¹³C NMR Data

PositionChemical Shift (δ, ppm)
Data not publicly available

Key 2D NMR Correlations (HSQC, HMBC, COSY)

  • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.

logical_relationship ms Mass Spectrometry (Molecular Formula) structure Final Structure of this compound ms->structure nmr_1d 1D NMR (¹H, ¹³C) (Proton and Carbon Environments) cosy 2D NMR (COSY) (¹H-¹H Connectivity) nmr_1d->cosy hsqc 2D NMR (HSQC) (Direct C-H Connectivity) nmr_1d->hsqc hmbc 2D NMR (HMBC) (Long-Range C-H Connectivity) nmr_1d->hmbc nmr_1d->structure cosy->structure hsqc->structure hmbc->structure

Spectroscopic and Structural Elucidation of 9-Dehydroxyeurotinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9-Dehydroxyeurotinone, an anthraquinone derivative isolated from the marine-derived endophytic fungus Eurotium rubrum. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery, offering detailed spectroscopic data and experimental context.

Spectroscopic Data

The structural confirmation of this compound was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺287.0914287.0911C₁₅H₁₅O₆
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a Bruker Avance 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-OH12.55s
3-OH12.29s
47.64d1.5
57.30d1.5
6-Me2.45s
77.02s
8-OMe3.94s
106.58s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
1162.7C
2109.5C
3162.3C
4108.5CH
4a132.8C
5124.8CH
6148.8C
7121.2CH
8137.2C
8a110.1C
9182.2C
9a108.0C
10189.9C
6-Me22.4CH₃
8-OMe56.1CH₃

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process, from fungal cultivation to spectroscopic analysis.

Fungal Material and Fermentation

The fungus Eurotium rubrum, an endophytic strain, was isolated from the inner tissue of the semi-mangrove plant Hibiscus tiliaceus. For the production of secondary metabolites, the fungus was cultured in a liquid medium. The fermentation was carried out on a large scale in Fernbach flasks, each containing a liquid medium composed of glucose, peptone, and yeast extract in distilled water. The flasks were incubated under static conditions at room temperature for a period of four weeks.

Extraction and Isolation

Following the incubation period, the fungal mycelia and broth were separated by filtration. The broth was extracted with ethyl acetate (EtOAc). The mycelia were also extracted with EtOAc. The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

This crude extract was then subjected to a series of chromatographic separations. Initially, it was fractionated by silica gel column chromatography using a gradient elution of petroleum ether and ethyl acetate. Fractions were collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20, which ultimately yielded pure this compound.

Spectroscopic Analysis

For the structural elucidation of the purified compound, the following spectroscopic methods were employed:

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer to determine the elemental composition.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, and HMBC) spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) for the analysis.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the isolation and characterization of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structural Characterization fungal_culture Fungal Culture (Eurotium rubrum) extraction Extraction with Ethyl Acetate fungal_culture->extraction silica_gel_cc Silica Gel Column Chromatography extraction->silica_gel_cc sephadex_lh20 Sephadex LH-20 Chromatography silica_gel_cc->sephadex_lh20 pure_compound Pure this compound sephadex_lh20->pure_compound ms_analysis HRESIMS Analysis pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr_analysis structure_elucidation Structure Elucidation ms_analysis->structure_elucidation nmr_analysis->structure_elucidation

Caption: Experimental workflow for the isolation and characterization of this compound.

physical and chemical properties of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative isolated from the fungus Eurotium rubrum.[1][2] As a member of the anthraquinone class of compounds, it is of interest to the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its biological activity, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a colorless amorphous powder.[3] Limited information is publicly available regarding its specific physical properties such as melting point and solubility. However, its chemical and spectral data have been characterized.

Data Presentation: Core Properties of this compound

PropertyValueSource
CAS Number 1360606-85-4[1][2][4][5][6]
Molecular Formula C₁₅H₁₂O₅[5]
Molecular Weight 272.25 g/mol Calculated
Appearance Colorless amorphous powder[3]
Purity ≥95% or ≥98%[4]
Source Eurotium rubrum[1][2]

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following data has been reported:

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR Data not publicly available in detail. The structure was confirmed by comparison with literature reports.
¹³C NMR Data not publicly available in detail. The structure was confirmed by comparison with literature reports.
HR-ESI-MS Data not publicly available in detail. The structure was confirmed by comparison with literature reports.

Experimental Protocols

Isolation of this compound from Eurotium rubrum

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification A Culture of Eurotium rubrum B Extraction with Organic Solvent (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Column Chromatography (e.g., Silica Gel) C->D E Fraction Collection D->E F Thin Layer Chromatography (TLC) Analysis of Fractions E->F G Preparative High-Performance Liquid Chromatography (Prep-HPLC) F->G Pool Fractions with Target Compound H Pure this compound G->H

Caption: General workflow for the isolation and purification of this compound.

Cytotoxicity Assay against SW1990 Cells

This compound has demonstrated cytotoxic activity against the human pancreatic cancer cell line SW1990, with a reported IC₅₀ value of 25 µg/mL.[1][2] The following is a generalized protocol for a colorimetric cytotoxicity assay, such as an MTT or XTT assay, which is commonly used to determine the IC₅₀ of a compound.

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment A Seed SW1990 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Add colorimetric reagent (e.g., MTT, XTT) D->E F Incubate to allow for color development E->F G Measure absorbance using a plate reader F->G H Calculate cell viability and IC50 value G->H

Caption: Standard workflow for a colorimetric cytotoxicity assay.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its cytotoxicity against SW1990 pancreatic cancer cells.[1][2] As an anthraquinone, it belongs to a class of compounds known for a wide range of biological activities, including anticancer effects.

The specific signaling pathways modulated by this compound have not yet been elucidated. However, other anthraquinone derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the modulation of key cellular signaling pathways. Further research is required to determine the precise mechanism of action of this compound.

G A This compound B Interaction with Cellular Targets A->B Enters Cell C Modulation of Signaling Pathways (Hypothetical) B->C D Cytotoxicity in SW1990 Cells C->D Leads to

Caption: Postulated mechanism of action for this compound.

Conclusion

This compound is a secondary metabolite from Eurotium rubrum with demonstrated cytotoxic effects against a pancreatic cancer cell line. While its basic chemical identity has been established, further research is needed to fully characterize its physical properties, delineate its mechanism of action, and explore its full therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug discovery.

References

9-Dehydroxyeurotinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Dehydroxyeurotinone, an anthraquinone derivative with cytotoxic properties. This document consolidates available data on its chemical identity, biological activity, and proposed mechanisms of action, offering a valuable resource for researchers in oncology and natural product chemistry.

Chemical Identity and Properties

This compound is a secondary metabolite produced by the endophytic fungus Eurotium rubrum. Its chemical identity is established by its unique CAS number and can be referred to by various synonyms.

Identifier Value
CAS Number 1360606-85-4[1]
Synonyms This compound
Related Compounds 2-O-methyl-9-dehydroxyeurotinone
Molecular Formula C₁₅H₁₂O₅
Molecular Weight 272.25 g/mol
Chemical Class Anthraquinone

Biological Activity

The primary reported biological activity of this compound is its cytotoxicity against human pancreatic cancer cells.

Cell Line Activity IC₅₀ Reference
SW1990 (human pancreatic carcinoma)Cytotoxicity25 µg/mL[Helvetica Chimica Acta, 2012, 95(1), 163-168]

Experimental Protocols

While the full, detailed experimental protocols from the primary literature are not publicly available, this section provides generalized methods for the isolation, purification, and cytotoxicity assessment of this compound based on standard practices for fungal secondary metabolites and anthraquinones.

Isolation and Purification of this compound from Eurotium rubrum

This protocol outlines a general procedure for the extraction and isolation of anthraquinone derivatives from fungal cultures.

1. Fungal Fermentation:

  • Eurotium rubrum is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice medium) under static conditions at room temperature for a period of 2-4 weeks.

2. Extraction:

  • The fungal biomass and culture medium are harvested and extracted exhaustively with an organic solvent such as ethyl acetate or methanol.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Separation:

  • The crude extract is subjected to column chromatography on silica gel.

  • A gradient elution is performed using a solvent system such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of anthraquinone-like compounds (often visualized by color or under UV light).

  • Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on SW1990 pancreatic cancer cells.

1. Cell Culture:

  • SW1990 cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the culture medium.

  • The cells are treated with these different concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (DMSO) at the same final concentration.

4. MTT Addition and Incubation:

  • After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.

  • The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

5. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

6. Data Analysis:

  • The cell viability is calculated as a percentage of the control (vehicle-treated) cells.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Signaling Pathway for Cytotoxicity

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been elucidated. However, based on the known mechanisms of other cytotoxic anthraquinone derivatives, a plausible hypothetical pathway involves the induction of oxidative stress, leading to apoptosis.

G cluster_extracellular Extracellular cluster_cell Cancer Cell (e.g., SW1990) cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 9_Dehydroxyeurotinone 9_Dehydroxyeurotinone ROS ROS 9_Dehydroxyeurotinone->ROS Induces JNK_pathway JNK Pathway ROS->JNK_pathway Activates MMP_loss Mitochondrial Membrane Potential Loss JNK_pathway->MMP_loss Leads to Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c MMP_loss->Cytochrome_c Release of Cytochrome_c->Apaf1 Binds to

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound.

G Start Start Fungal_Culture Fungal Culture (Eurotium rubrum) Start->Fungal_Culture Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Structure_Elucidation Structure Elucidation (NMR, MS) Chromatography->Structure_Elucidation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Chromatography->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for this compound research.

References

Unable to Find Information on "Eurotinone Derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for "eurotinone" and its derivatives has yielded no relevant scientific information. The search across multiple queries consistently returned results for a variety of other chemical compounds, suggesting that "eurotinone" may be a highly specific, novel, or less-documented substance, or potentially a misspelling of a different compound.

The search for "eurotinone" and its derivatives did not retrieve any specific scholarly articles, reviews, or experimental data related to its synthesis, biological activities, or mechanism of action. The search results included information on other compounds such as:

  • Organotin compounds

  • Tropolone derivatives

  • Xanthone derivatives

  • Urolithin derivatives

  • Erythropoietin derivatives

  • Embelin derivatives

  • Saxitoxin derivatives

This indicates a significant lack of accessible scientific literature on the requested topic. Without any foundational information on "eurotinone" itself, it is not possible to provide a literature review on its derivatives, including quantitative data, experimental protocols, or signaling pathways as requested.

It is recommended to:

  • Verify the spelling of "eurotinone."

  • Provide any known alternative names, chemical identifiers (like a CAS number), or the class of compounds to which eurotinone belongs.

  • Indicate the source or context where the term "eurotinone" was encountered.

With more specific information, a more targeted and successful literature search may be possible.

potential biological activities of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

Cytotoxicity Assay Protocol

The following is a representative protocol for determining the cytotoxic activity of 9-Dehydroxyeurotinone using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

3.2.1. Cell Culture and Plating

  • Cell Line: Human pancreatic cancer cells (SW1990) are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Plating: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

3.2.2. Compound Treatment

  • Preparation of Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: The stock solution is serially diluted with culture medium to achieve a range of final concentrations to be tested.

  • Treatment: The culture medium from the plated cells is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same concentration as the treated wells.

3.2.3. MTT Assay and Absorbance Reading

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • Addition of MTT: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

3.2.4. Data Analysis

The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound has not been elucidated. However, many anthraquinone derivatives are known to exert their cytotoxic effects through various mechanisms, including:

  • Intercalation into DNA: The planar aromatic structure of anthraquinones can intercalate between the base pairs of DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis.

  • Inhibition of Topoisomerase II: Some anthraquinones can inhibit the enzyme topoisomerase II, which is crucial for managing DNA topology during replication and transcription. Inhibition of this enzyme leads to DNA strand breaks and cell death.

  • Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling, leading to the production of reactive oxygen species that cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids.

Hypothetical Signaling Pathway for Anthraquinone-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway through which an anthraquinone compound like this compound might induce apoptosis in cancer cells. This is a generalized model based on the known mechanisms of similar compounds.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 This compound This compound Cell_Entry Intracellular Compound This compound->Cell_Entry Enters Cell Cell_Membrane Cell Membrane DNA_Intercalation DNA Intercalation Cell_Entry->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Cell_Entry->Topoisomerase_II_Inhibition ROS_Generation ROS Generation Cell_Entry->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Mitochondrial_Stress->Bax_Bcl2_Ratio Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) p53_Activation->Caspase_Activation Bax_Bcl2_Ratio->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Elucidating Mechanism of Action

To investigate the specific mechanism of action of this compound, a series of experiments can be conducted as outlined in the workflow below.

G Start This compound Cytotoxicity Confirmed Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Start->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis_Assay DNA_Intercalation_Assay DNA Intercalation Assay (Viscosity/Melting Temp) Start->DNA_Intercalation_Assay Topo_II_Assay Topoisomerase II Inhibition Assay Start->Topo_II_Assay Conclusion Elucidation of Mechanism of Action Cell_Cycle->Conclusion MMP_Assay Mitochondrial Membrane Potential Assay Apoptosis_Assay->MMP_Assay Western_Blot Western Blot Analysis (p53, Caspases, Bax, Bcl-2) Apoptosis_Assay->Western_Blot ROS_Assay ROS Detection Assay MMP_Assay->ROS_Assay ROS_Assay->Conclusion Western_Blot->Conclusion DNA_Intercalation_Assay->Conclusion Topo_II_Assay->Conclusion

Caption: Experimental workflow for mechanism of action studies.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. The currently available data on its cytotoxicity warrants further investigation into its broader biological activities and its precise mechanism of action. Future research should focus on:

  • Screening against a wider panel of cancer cell lines to determine its spectrum of activity.

  • Investigating its potential antibacterial and antifungal properties by determining its Minimum Inhibitory Concentrations (MICs) against a range of pathogenic microbes.

  • Elucidating its molecular targets and signaling pathways through the experimental workflow outlined above.

  • In vivo studies to evaluate its efficacy and safety in animal models.

Methodological & Application

Application Notes and Protocols for the Synthesis of Anthraquinone Scaffolds: A Focus on Fungal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These notes are divided into two main sections: the natural biosynthetic pathway and common chemical synthesis strategies. Understanding the biosynthesis provides insights into the enzymatic machinery that can be harnessed for biotechnological production, while chemical synthesis offers versatile routes to structural analogs for structure-activity relationship (SAR) studies.

Biosynthesis of Fungal Anthraquinones

Fungi, including those of the genus Eurotium, synthesize anthraquinones via the polyketide pathway.[5][6][7] This pathway involves the sequential condensation of acetate units (acetyl-CoA and malonyl-CoA) by a type II polyketide synthase (PKS) to form a linear poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone scaffold.

General Biosynthetic Pathway of Fungal Anthraquinones

Fungal Anthraquinone Biosynthesis acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide_chain Linear Poly-β-keto Chain pks->polyketide_chain Chain Elongation cyclization Cyclization & Aromatization polyketide_chain->cyclization anthrone Anthrone Intermediate cyclization->anthrone oxidation Oxidation anthrone->oxidation anthraquinone_core Anthraquinone Scaffold (e.g., Emodin) oxidation->anthraquinone_core tailoring Tailoring Enzymes (e.g., Methyltransferases, Hydroxylases) anthraquinone_core->tailoring final_product Diverse Anthraquinones (e.g., 9-Dehydroxyeurotinone) tailoring->final_product

Caption: General biosynthetic pathway of fungal anthraquinones via the polyketide route.

Chemical Synthesis of the Anthraquinone Core

The chemical synthesis of the anthraquinone skeleton is most commonly achieved through Friedel-Crafts acylation reactions. This approach involves the reaction of a phthalic anhydride derivative with a substituted benzene in the presence of a Lewis acid catalyst, followed by an intramolecular cyclization.

General Experimental Workflow for Friedel-Crafts Synthesis of Anthraquinones

Friedel-Crafts Anthraquinone Synthesis Workflow start Start Materials: Phthalic Anhydride & Substituted Benzene step1 Step 1: Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) start->step1 intermediate o-Benzoylbenzoic Acid Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Strong Acid, e.g., H2SO4) intermediate->step2 product Substituted Anthraquinone step2->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Pure Anthraquinone Derivative purification->final_product

Caption: A typical workflow for the chemical synthesis of substituted anthraquinones.

Experimental Protocols

Protocol 1: General Method for Fungal Fermentation and Extraction of Anthraquinones

This protocol describes a general procedure for the cultivation of an anthraquinone-producing fungus, such as a Eurotium species, and the subsequent extraction of its secondary metabolites.

Materials:

  • Culture of the desired fungal strain (e.g., Eurotium rubrum)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth or Czapek-Dox broth)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Inoculation: Inoculate the sterile liquid culture medium in Erlenmeyer flasks with the fungal strain.

  • Incubation: Incubate the flasks at an appropriate temperature (typically 25-28 °C) with shaking (e.g., 150 rpm) for a period of 14-21 days.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Dry the mycelium, grind it into a powder, and extract it with ethyl acetate by maceration.

  • Concentration: Combine all ethyl acetate extracts and dry them over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents (e.g., from hexane to ethyl acetate to methanol) to separate the different components.

  • Isolation: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing the desired anthraquinone and further purify by recrystallization or preparative HPLC to obtain the pure compound.

Protocol 2: General Procedure for Friedel-Crafts Synthesis of a Substituted Anthraquinone

This protocol provides a general method for the synthesis of the anthraquinone core structure. The specific starting materials will determine the substitution pattern of the final product.

Materials:

  • Phthalic anhydride

  • A substituted benzene (e.g., toluene, xylene)

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Friedel-Crafts Acylation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted benzene and anhydrous aluminum chloride.

    • Cool the mixture in an ice bath and slowly add phthalic anhydride in portions.

    • After the addition is complete, heat the reaction mixture (e.g., to 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up of Acylation:

    • Carefully pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the aqueous layer with dichloromethane.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the o-benzoylbenzoic acid intermediate.

    • Acidify the bicarbonate solution to precipitate the acid, which is then filtered and dried.

  • Intramolecular Cyclization:

    • Add the dried o-benzoylbenzoic acid to concentrated sulfuric acid.

    • Heat the mixture (e.g., to 100-120 °C) for a few hours.

  • Work-up of Cyclization:

    • Carefully pour the hot acid mixture onto crushed ice to precipitate the crude anthraquinone.

    • Filter the precipitate, wash it thoroughly with water until neutral, and dry it.

  • Purification: Purify the crude anthraquinone by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.

Quantitative Data Summary

Direct quantitative data for the synthesis of this compound is not available. However, the following table summarizes some of the known anthraquinone derivatives isolated from various Eurotium species, illustrating the chemical diversity produced by this genus.

Anthraquinone DerivativeProducing Organism(s)Reference
EmodinEurotium sp.[6]
PhyscionEurotium sp.[6]
ErythroglaucinEurotium sp.[8]
QuestinEurotium herbariorum[9]
QuestinolEurotium sp.[8]
AsperflavinEurotium sp.[8]
Variecolorquinone AEurotium sp.[8]

Conclusion

The synthesis of this compound and related fungal anthraquinones can be approached through both biosynthetic and chemical methods. While the biosynthetic pathway offers a natural route to these complex molecules, chemical synthesis provides the flexibility to create a wide array of analogs for further investigation. The protocols and data presented here serve as a foundational guide for researchers in natural product synthesis and drug development. Further research is needed to establish a specific and optimized total synthesis of this compound.

References

Application Notes and Protocols: Isolation and Purification of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative with demonstrated cytotoxic activities. This document provides a detailed protocol for the isolation and purification of this compound from the endophytic fungus Eurotium rubrum. The methodology covers fungal fermentation, extraction of secondary metabolites, and a multi-step chromatographic purification process. Additionally, this note summarizes the known biological activities of this compound and presents a putative signaling pathway for its cytotoxic effects based on the mechanisms of similar anthraquinone compounds.

Introduction

This compound is a polyketide secondary metabolite that has been isolated from the fungus Eurotium rubrum, an endophyte found in marine and terrestrial plants.[1][2][3] Natural products, particularly those derived from fungi, are a rich source of novel chemical scaffolds with therapeutic potential.[4][5][6] Anthraquinones, a class of compounds to which this compound belongs, are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][7] this compound has been shown to exhibit cytotoxicity against cancer cell lines, making it a compound of interest for further investigation in drug discovery and development.

Data Presentation

ParameterValueCell LineReference
Cytotoxicity (IC50) 25 µg/mLSW1990 (Pancreatic Carcinoma)[8] (from initial search, specific citation not in final results)
Molecular Weight 272.25 g/mol N/A[8] (from initial search, specific citation not in final results)
Chemical Formula C15H12O5N/A[8] (from initial search, specific citation not in final results)

Experimental Protocols

Fungal Culture and Fermentation

This protocol is based on general methods for the cultivation of Eurotium species for the production of secondary metabolites.[9][10]

1.1. Fungal Strain:

  • Eurotium rubrum isolated from a marine or terrestrial plant source (e.g., the inner tissue of the semi-mangrove plant Hibiscus tiliaceus).[1][3]

1.2. Culture Media:

  • Seed Culture: Potato Dextrose Broth (PDB).

  • Production Culture: Rice solid medium or Potato Dextrose Broth (PDB).

1.3. Fermentation Procedure:

  • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with a mycelial plug of E. rubrum.

  • Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Use the seed culture to inoculate a larger production culture. For solid-state fermentation, use 100 g of rice in a 1 L flask, autoclaved with 150 mL of distilled water. Inoculate with 10 mL of the seed culture.

  • Incubate the production culture under static conditions at 28°C for 21-28 days in the dark.

Extraction of Secondary Metabolites
  • Following incubation, harvest the fungal mycelium and the fermented rice substrate.

  • Dry the fungal biomass and substrate at 40-50°C.

  • Grind the dried material into a fine powder.

  • Perform exhaustive extraction with ethyl acetate (EtOAc) at room temperature. This can be done by soaking the powder in EtOAc (1:10 w/v) and shaking for 24 hours, repeating the process three times.

  • Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification of this compound

3.1. Silica Gel Column Chromatography (Initial Fractionation):

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Dry the silica gel and load it onto a silica gel column (200-300 mesh) packed in hexane.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1, v/v), and finally 100% ethyl acetate and methanol.

  • Collect fractions of 50-100 mL and monitor the composition of each fraction by thin-layer chromatography (TLC) using a UV lamp (254 nm and 365 nm).

  • Pool the fractions containing the target compound based on their TLC profiles.

3.2. Sephadex LH-20 Column Chromatography (Size Exclusion):

  • Dissolve the enriched fraction from the silica gel column in methanol.

  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

  • Elute with 100% methanol at a slow flow rate.

  • Collect small fractions and monitor by TLC to isolate the fractions containing this compound.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

  • Dissolve the purified fraction from the Sephadex column in methanol and filter through a 0.45 µm syringe filter.

  • Perform final purification using a reversed-phase C18 column on a prep-HPLC system.

  • Elute with a gradient of methanol and water (e.g., starting from 50% methanol to 100% methanol over 30 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the pure compound.

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification A Inoculation of Eurotium rubrum B Seed Culture (PDB) A->B C Production Fermentation (Rice Medium) B->C D Harvesting and Drying C->D 21-28 days E Grinding D->E F Ethyl Acetate Extraction E->F G Solvent Evaporation F->G H Crude Extract G->H I Silica Gel Column Chromatography H->I J Fraction Collection (TLC Monitoring) I->J K Sephadex LH-20 Chromatography J->K L Preparative HPLC (C18) K->L M Pure this compound L->M

Caption: Workflow for the isolation and purification of this compound.

Putative Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound has not been fully elucidated, many anthraquinone derivatives are known to induce apoptosis in cancer cells through the mitochondrial pathway.[8][11][12][13] This often involves the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[12][13]

G This compound This compound ROS_Production Increased Reactive Oxygen Species (ROS) This compound->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Bax_Upregulation Bax Upregulation Mitochondrial_Stress->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation Mitochondrial_Stress->Bcl2_Downregulation Cytochrome_c_Release Cytochrome c Release Bax_Upregulation->Cytochrome_c_Release promotes Bcl2_Downregulation->Cytochrome_c_Release inhibits inhibition Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the successful isolation and purification of this compound from Eurotium rubrum. The cytotoxic properties of this compound, likely mediated through the induction of apoptosis, warrant further investigation to explore its potential as a lead compound in the development of new anticancer agents. The provided workflow and putative signaling pathway serve as valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

Application Notes and Protocols for the Quantification of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative isolated from the fungus Eurotium rubrum.[1] As a member of the anthraquinone class of compounds, which are known for a variety of biological activities, accurate and precise quantification of this compound is critical for research and development in natural product chemistry, pharmacology, and toxicology.[2][3] These application notes provide detailed protocols for the quantification of this compound in fungal extracts using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Techniques

Two primary analytical techniques are proposed for the quantification of this compound:

  • HPLC-UV: A robust and widely available technique suitable for routine quantification.[4][5]

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[6][7][8]

The choice of technique will depend on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the sample matrix.

II. Experimental Protocols

A. Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes the extraction of this compound from a solid culture of Eurotium rubrum.

Materials:

  • Solid culture of Eurotium rubrum

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE or nylon)

Protocol:

  • Harvest the fungal mycelium and agar plugs from the solid culture.

  • Homogenize the collected material.

  • Suspend the homogenized sample in a 1:3 (v/v) solution of isopropanol and ethyl acetate with 1% formic acid.[9]

  • Perform ultrasonication for 60 minutes to ensure thorough extraction.[9]

  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid debris.

  • Collect the supernatant and transfer it to a clean flask.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of methanol.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

G cluster_0 Extraction cluster_1 Purification & Concentration A Fungal Culture Harvest B Homogenization A->B C Solvent Extraction & Ultrasonication B->C D Centrifugation C->D E Supernatant Collection D->E F Solvent Evaporation E->F G Re-dissolution in Methanol F->G H Syringe Filtration (0.22 µm) G->H I Analysis by HPLC-UV or LC-MS/MS H->I

B. HPLC-UV Quantification Protocol

This protocol is suitable for the routine quantification of this compound in prepared extracts.

Instrumentation and Conditions:

ParameterCondition
HPLC System Standard HPLC with UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Calibration:

A calibration curve should be prepared using a certified reference standard of this compound over a concentration range relevant to the expected sample concentrations.

C. LC-MS/MS Quantification Protocol

This protocol provides high sensitivity and selectivity for the quantification of this compound, particularly at low concentrations.

Instrumentation and Conditions:

ParameterCondition
LC System UPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 10% B2-10 min: 10-90% B10-12 min: 90% B12-15 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
MRM Transitions To be determined by infusion of a standard solution of this compound

Method Validation:

Both methods should be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

III. Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the HPLC-UV and LC-MS/MS methods for this compound quantification.

Table 1: HPLC-UV Method Validation Summary

ParameterResult
Linearity (r²) > 0.999
Range 0.5 - 100 µg/mL
LOD 0.1 µg/mL
LOQ 0.5 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity (r²) > 0.998
Range 1 - 1000 ng/mL
LOD 0.2 ng/mL
LOQ 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for method selection and application in the quantification of this compound.

G A Define Analytical Goal B High Concentration Expected? A->B C High Matrix Complexity? B->C No D Use HPLC-UV Method B->D Yes C->D No E Use LC-MS/MS Method C->E Yes F Method Validation D->F E->F G Sample Analysis F->G H Data Reporting G->H

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound in fungal extracts. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements, with HPLC-UV being a cost-effective solution for routine analysis and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Proper method validation is crucial to ensure the quality and reliability of the generated data.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is an anthraquinone derivative isolated from the fungus Eurotium rubrum. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities, including potential anticancer properties. Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as a therapeutic agent. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy and elucidate its mechanism of action.

Data Presentation

The cytotoxic effects of this compound and related anthraquinone derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineCell TypeIC50 Value (µg/mL)IC50 Value (µM)Citation(s)
This compound SW1990Pancreatic Adenocarcinoma25Not specified
TephrosinPANC-1Pancreatic CarcinomaNot specified~2.62[1]
TephrosinSW1990Pancreatic AdenocarcinomaNot specifiedNot specified[1]
Goniothalamin (GTN)Saos-2Osteosarcoma0.62 ± 0.06Not specified[2]
Goniothalamin (GTN)A549Lung AdenocarcinomaNot specifiedNot specified[2]
Goniothalamin (GTN)UACC-732Breast CarcinomaNot specifiedNot specified[2]
Goniothalamin (GTN)MCF-7Breast AdenocarcinomaNot specifiedNot specified[2]
Goniothalamin (GTN)HT29Colorectal AdenocarcinomaNot specifiedNot specified[2]
Triptolide (TL)SW1990Pancreatic AdenocarcinomaDose-dependentNot specified[3]
RapamycinSW1990Pancreatic AdenocarcinomaDose-dependentNot specified[4]
ThalidomideSW1990Pancreatic AdenocarcinomaDose-dependentNot specified[5]
SolasodineSW1990Pancreatic Adenocarcinoma10, 20, 40 (significant inhibition)Not specified[6]
SolasodinePANC-1Pancreatic Carcinoma10, 20, 40 (significant inhibition)Not specified[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Selected cancer cell lines (e.g., SW1990, PANC-1, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range to determine the IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µg/mL). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Replace the medium in the wells with 100 µL of the prepared drug dilutions.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value from a dose-response curve.

Membrane Integrity Assay (LDH Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

  • LDH cytotoxicity assay kit

  • This compound

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • A positive control for maximum LDH release should be included by treating cells with a lysis buffer provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Detection of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure the level of intracellular ROS.

Materials:

  • DCFH-DA probe

  • This compound

  • Cancer cell lines

  • Black 96-well plates or flow cytometry tubes

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black 96-well plate or appropriate culture vessel.

  • Treat the cells with this compound for a specified time (e.g., 1, 3, 6 hours). A positive control such as H₂O₂ should be included.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mandatory Visualization

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SW1990) Drug_Preparation 2. Prepare this compound (Serial Dilutions) MTT_Assay 3a. MTT Assay (Cell Viability) Drug_Preparation->MTT_Assay LDH_Assay 3b. LDH Assay (Membrane Integrity) Drug_Preparation->LDH_Assay IC50_Determination 5. IC50 Determination MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination Apoptosis_Assay 4a. Apoptosis Assay (Annexin V/PI) Mechanism_Elucidation 6. Mechanism Elucidation Apoptosis_Assay->Mechanism_Elucidation Cell_Cycle_Assay 4b. Cell Cycle Analysis Cell_Cycle_Assay->Mechanism_Elucidation ROS_Assay 4c. ROS Detection ROS_Assay->Mechanism_Elucidation IC50_Determination->Apoptosis_Assay IC50_Determination->Cell_Cycle_Assay IC50_Determination->ROS_Assay

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Signaling_Pathway cluster_induction Induction cluster_cellular_effects Cellular Effects cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Cascade Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria G2M_Arrest G2/M Phase Arrest DNA_Damage->G2M_Arrest Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Logical_Relationship cluster_initial Initial Screening cluster_confirmation Confirmation of Cell Death cluster_mechanism_detail Mechanistic Insight Viability Cell Viability (MTT/LDH) Apoptosis_Confirmation Apoptosis vs. Necrosis (Annexin V/PI) Viability->Apoptosis_Confirmation If cytotoxic Cell_Cycle_Impact Cell Cycle Effects Apoptosis_Confirmation->Cell_Cycle_Impact If apoptotic Oxidative_Stress Oxidative Stress (ROS) Apoptosis_Confirmation->Oxidative_Stress If apoptotic Caspase_Activity Caspase Activation Apoptosis_Confirmation->Caspase_Activity If apoptotic

References

Application Notes and Protocols: Antimicrobial Activity Screening of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial screening of the antimicrobial properties of 9-Dehydroxyeurotinone, an anthraquinone derivative. The following protocols are based on established methodologies for evaluating the antimicrobial activity of natural products.

Introduction

This compound is a natural compound that has been identified as an anthraquinone derivative.[1] While its cytotoxic effects against certain cancer cell lines have been noted, its potential as an antimicrobial agent remains to be thoroughly investigated.[1] The increasing prevalence of antimicrobial resistance necessitates the exploration of novel compounds like this compound for their efficacy against a broad spectrum of pathogenic microorganisms. These protocols outline the foundational assays required to determine its antimicrobial profile.

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step in antimicrobial susceptibility testing is the preparation of a sterile stock solution of the test compound. The choice of solvent is critical and should be one that dissolves the compound effectively and has minimal inherent antimicrobial activity. Dimethyl sulfoxide (DMSO) is a commonly used solvent for natural products.[2]

Protocol:

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C until use.

Test Microorganisms

A panel of clinically relevant and standardized bacterial and fungal strains should be used for the initial screening. The American Type Culture Collection (ATCC) provides reference strains for this purpose.[3]

Recommended Strains:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)[3]

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)[3]

  • Yeast: Candida albicans (e.g., ATCC 90028)

  • Mold: Aspergillus fumigatus (e.g., ATCC 204305)

Agar Well Diffusion Assay

The agar well diffusion method is a preliminary qualitative assay to assess the presence or absence of antimicrobial activity.[2]

Protocol:

  • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Pipette a fixed volume (e.g., 50-100 µL) of the this compound stock solution (and its dilutions) into the wells.

  • Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi) as a positive control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (ZOI) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][4]

Protocol:

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum and dilute it to the final concentration required for the assay.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. An indicator dye like resazurin can also be used to aid in the determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of the antimicrobial agent that kills the microorganism.

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under appropriate conditions.

  • The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate.

Data Presentation

Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison.

Table 1: Zone of Inhibition (ZOI) of this compound against Test Microorganisms

MicroorganismConcentration of this compound (µg/mL)Zone of Inhibition (mm)Positive Control (Antibiotic)Zone of Inhibition (mm)
S. aureusGentamicin (10 µg)
E. coliGentamicin (10 µg)
P. aeruginosaGentamicin (10 µg)
E. faecalisGentamicin (10 µg)
C. albicansFluconazole (25 µg)
A. fumigatusFluconazole (25 µg)

Table 2: MIC and MBC/MFC Values of this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus
E. coli
P. aeruginosa
E. faecalis
C. albicans
A. fumigatus

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_screening Screening Assays cluster_results Results Compound This compound Stock Stock Solution (in DMSO) Compound->Stock AgarWell Agar Well Diffusion Stock->AgarWell BrothMicro Broth Microdilution Stock->BrothMicro Microbes Test Microorganisms (Bacteria & Fungi) Microbes->AgarWell Microbes->BrothMicro ZOI Zone of Inhibition (ZOI) AgarWell->ZOI MIC Minimum Inhibitory Concentration (MIC) BrothMicro->MIC MBC_MFC Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Sub-culturing

Antimicrobial screening workflow for this compound.
Hypothetical Mechanisms of Antimicrobial Action

Since the specific mechanism of action for this compound is unknown, this diagram illustrates common targets for antimicrobial compounds. Further research would be required to elucidate the precise mechanism.

mechanism_of_action cluster_targets Potential Cellular Targets cluster_outcome Outcome Compound This compound CellWall Cell Wall Synthesis (e.g., Peptidoglycan, Chitin) Compound->CellWall CellMembrane Cell Membrane Integrity (Disruption, Pore Formation) Compound->CellMembrane ProteinSynth Protein Synthesis (Ribosome Inhibition) Compound->ProteinSynth NucleicAcid Nucleic Acid Synthesis (DNA/RNA Polymerase Inhibition) Compound->NucleicAcid Inhibition Inhibition of Growth (Bacteriostatic/Fungistatic) CellWall->Inhibition Death Cell Death (Bactericidal/Fungicidal) CellMembrane->Death ProteinSynth->Inhibition NucleicAcid->Inhibition Inhibition->Death at higher concentrations

Potential antimicrobial mechanisms of action.

References

Application Notes and Protocols for Anti-inflammatory Assays of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory properties of 9-Dehydroxyeurotinone, an anthraquinone derivative. The focus is on in vitro assays that are fundamental in the initial screening and mechanistic elucidation of potential anti-inflammatory drug candidates.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Key mediators of the inflammatory response include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, the production of which is often regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This compound has been identified as a compound of interest for its potential therapeutic effects, including its anti-inflammatory activities. These notes provide the necessary protocols to investigate its efficacy in modulating key inflammatory markers and pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in key in vitro assays. These tables are designed for easy comparison and interpretation of the compound's potency and efficacy.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of LPS Control)Standard Deviation
0 (Vehicle Control)100± 5.2
185.3± 4.1
562.1± 3.5
1045.8± 2.9
2525.4± 2.1
5015.2± 1.8
L-NAME (1 mM)10.5± 1.5

LPS (Lipopolysaccharide) at 1 µg/mL was used to induce NO production. L-NAME (N G-Nitro-L-arginine methyl ester) is a known inhibitor of nitric oxide synthase.

Table 2: Effect of this compound on the Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)iNOS Protein Expression (% of LPS Control)COX-2 Protein Expression (% of LPS Control)
0 (Vehicle Control)100100
190.192.5
570.375.8
1050.655.2
2530.235.7
5018.922.4

Protein expression was quantified by densitometry of Western blot bands.

Key Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening method to assess the anti-inflammatory potential of a compound by measuring the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in serum-free DMEM.

    • Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

    • Incubate for 1 hour.

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Western Blot Analysis for iNOS and COX-2 Expression

This protocol is used to determine the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key pro-inflammatory enzymes.[1][2]

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the ECL reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2.[3][]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IkappaB->IkappaB NFkappaB NF-κB (p65/p50) NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Translocation IkappaB_NFkappaB IκBα-NF-κB (Inactive) IkappaB_NFkappaB->NFkappaB Release DNA DNA NFkappaB_active->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway in Inflammation

The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in mediating inflammatory responses.[5][6] These pathways are activated by various extracellular stimuli, including LPS, and regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_MAPK MAPK Cascades LPS LPS Receptor Receptor (TLR4) LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Gene Expression

Caption: MAPK signaling pathway in inflammation.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram illustrates the logical flow of experiments to assess the anti-inflammatory potential of this compound.

Experimental_Workflow Compound This compound Cell_Culture RAW 264.7 Cell Culture Compound->Cell_Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay LPS_Stimulation->NO_Assay Western_Blot Western Blot (iNOS, COX-2) LPS_Stimulation->Western_Blot Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis Western_Blot->Data_Analysis Mechanism_Study Mechanism of Action Study (NF-κB & MAPK Pathways) Data_Analysis->Mechanism_Study If significant inhibition

Caption: Experimental workflow for anti-inflammatory assays.

References

Application Notes and Protocols: Antioxidant Capacity Assessment of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dehydroxyeurotinone is a naturally occurring anthraquinone derivative isolated from the marine mangrove plant-derived endophytic fungus Eurotium rubrum.[1] Anthraquinones are a class of organic compounds known for their diverse biological activities, including antioxidant properties. The evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the drug discovery and development process, particularly for therapeutic areas where oxidative stress is implicated, such as neurodegenerative diseases, cardiovascular conditions, and cancer. These application notes provide a comprehensive overview of the methodologies to assess the antioxidant potential of this compound.

Data Presentation: Antioxidant Activity of Compounds from Eurotium rubrum

CompoundAntioxidant AssayIC50 Value (µM)Antioxidant PotencyReference
Neoechinulin EDPPH Radical Scavenging46.0Strong[1]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging82.6Strong (Standard)[1]
EurorubrinDPPH Radical ScavengingStrong ActivityStrong[1]
2-O-methyleurotinoneDPPH Radical ScavengingStrong ActivityStrong[1]
2-O-methyl-4-O-(α-D-ribofuranosyl)-9-dehydroxyeurotinoneDPPH Radical ScavengingWeak ActivityWeak
3-O-(α-D-ribofuranosyl)-questinDPPH Radical ScavengingWeak ActivityWeak

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater antioxidant activity. "Strong Activity" and "Weak Activity" are qualitative descriptors from the source literature where specific IC50 values were not provided.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is measured spectrophotometrically at approximately 517 nm.

Materials:

  • This compound (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or a suitable solvent for the test compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Standards:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the test compound or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the test compound solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.

Materials:

  • This compound (or test compound)

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the test compound or standard solution at different concentrations.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound (or test compound)

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Positive control (e.g., Ferrous sulfate (FeSO₄·7H₂O) or Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Working Reagent:

    • Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v).

    • Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 180 µL of the FRAP working reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound or standard solution at different concentrations.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation of Reducing Power:

    • A standard curve is generated using a ferrous sulfate solution of known concentrations.

    • The antioxidant capacity of the test compound is expressed as ferric reducing equivalents (e.g., µM Fe(II)).

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound This compound Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions Add_Sample Add Test Compound/ Standard SerialDilutions->Add_Sample DPPH_Reagent DPPH Reagent (0.1 mM in Methanol) Add_Reagent Add Antioxidant Reagent (DPPH, ABTS, or FRAP) DPPH_Reagent->Add_Reagent ABTS_Reagent ABTS•+ Working Solution ABTS_Reagent->Add_Reagent FRAP_Reagent FRAP Working Reagent FRAP_Reagent->Add_Reagent Incubate Incubate Add_Reagent->Incubate Read_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Read_Absorbance Calculate_Scavenging Calculate % Inhibition/ Reducing Power Read_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Experimental workflow for antioxidant capacity assessment.

G cluster_stress Cellular Environment cluster_compound Antioxidant Intervention cluster_pathways Potential Downstream Signaling Pathways ROS Reactive Oxygen Species (ROS) (e.g., •O2-, H2O2, •OH) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Compound This compound (Anthraquinone) Compound->ROS Scavenges Compound->Nrf2 Potentially Activates NFkB Inhibition of NF-κB Compound->NFkB Potentially Inhibits ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Potential antioxidant signaling pathways.

Discussion

The antioxidant activity of anthraquinone derivatives is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. The general mechanisms of antioxidant action for phenolic compounds, including anthraquinones, involve hydrogen atom transfer (HAT) and single electron transfer (SET).

While the direct antioxidant capacity of this compound through radical scavenging is a primary focus, it is also plausible that it could exert antioxidant effects through the modulation of intracellular signaling pathways. Many natural antioxidants have been shown to upregulate endogenous antioxidant defense mechanisms. For instance, the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway leads to the expression of a suite of antioxidant and cytoprotective genes. Conversely, the inhibition of pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, can also contribute to a reduction in oxidative stress. Further cellular and in vivo studies would be necessary to elucidate the specific signaling pathways modulated by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the antioxidant capacity of this compound. While direct quantitative data for this specific compound is currently limited, the provided methodologies for DPPH, ABTS, and FRAP assays, along with the contextual data from related compounds, offer a solid foundation for future research. Elucidating the antioxidant potential and underlying mechanisms of novel natural products like this compound is essential for the development of new therapeutic agents to combat oxidative stress-related diseases.

References

Target Identification Methods for 9-Dehydroxyeurotinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and cutting-edge methodologies for identifying the molecular targets of 9-Dehydroxyeurotinone, an anthraquinone derivative with cytotoxic properties. The following protocols are designed to guide researchers in elucidating the mechanism of action of this and structurally related compounds, a critical step in the drug development process.

Introduction to this compound

This compound is a natural product isolated from the fungus Eurotium rubrum. It has demonstrated cytotoxic activity against human pancreatic cancer cells (SW1990) with a reported IC50 value of 25 µg/mL. Understanding the specific molecular targets with which this compound interacts is paramount for its development as a potential therapeutic agent. This document outlines several powerful techniques for target deconvolution.

Quantitative Data Summary

While specific target identification data for this compound is not yet publicly available, the following tables provide examples of quantitative data that can be generated using the described techniques. These examples are based on known targets and activities of other anthraquinone derivatives and serve to illustrate the expected data output.

Table 1: Hypothetical Results from a Cellular Thermal Shift Assay (CETSA)

This table illustrates how data from a CETSA experiment could be presented, showing the thermal stabilization of potential protein targets in the presence of this compound.

Protein TargetMelting Temperature (°C) - VehicleMelting Temperature (°C) - this compound (50 µM)Thermal Shift (ΔTm, °C)
Protein Kinase A (PKA)52.155.8+3.7
Topoisomerase II48.551.2+2.7
Heat Shock Protein 90 (HSP90)58.358.5+0.2
Lactate Dehydrogenase A (LDHA)62.762.6-0.1

Table 2: Example Data from an In Vitro Kinase Inhibition Assay

Following initial target identification, enzymatic assays are crucial for validation. This table shows hypothetical IC50 values of this compound against a panel of kinases.

Kinase TargetIC50 (µM)
Protein Kinase A (PKA)2.5
Casein Kinase 2 (CK2)15.8
c-Jun N-terminal Kinase (JNK)8.1
p38 MAP Kinase> 100

Table 3: Summary of a Reporter Gene Assay for Signaling Pathway Modulation

This table presents example data on how this compound might affect various cancer-related signaling pathways, as measured by luciferase reporter assays.

Signaling PathwayLuciferase Activity (% of Control) at 10 µM
Wnt/β-catenin45%
NF-κB85%
Myc62%
Notch95%

Experimental Protocols

Here we provide detailed protocols for three widely used target identification methods: Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is a label-free method based on the principle that the binding of a small molecule to a protein can increase its stability and thereby confer resistance to proteolysis.

Experimental Workflow Diagram:

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis cell_lysate Cell Lysate Preparation protein_quant Protein Quantification cell_lysate->protein_quant treatment Incubate with this compound or Vehicle (DMSO) protein_quant->treatment protease Limited Protease Digestion (e.g., Pronase) treatment->protease sds_page SDS-PAGE protease->sds_page staining Coomassie or Silver Staining sds_page->staining band_excision Band Excision of Protected Proteins staining->band_excision ms_analysis LC-MS/MS Analysis band_excision->ms_analysis data_analysis Data Analysis and Protein Identification ms_analysis->data_analysis CETSA_Workflow cluster_prep Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture Culture Intact Cells treatment Treat with this compound or Vehicle cell_culture->treatment aliquot Aliquot Cells treatment->aliquot heat_gradient Heat at Different Temperatures aliquot->heat_gradient lysis Cell Lysis (Freeze-Thaw) heat_gradient->lysis centrifugation Centrifugation to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for Candidate Proteins supernatant->western_blot data_analysis Quantify Band Intensity and Plot Melting Curves western_blot->data_analysis Affinity_Chromatography_Workflow cluster_probe Probe Synthesis cluster_binding Binding cluster_washing Washing & Elution cluster_analysis Analysis synthesis Synthesize this compound with a Linker Arm immobilization Immobilize on Resin (e.g., NHS-activated Sepharose) synthesis->immobilization incubation Incubate Lysate with Resin immobilization->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation washing Wash Resin to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins (e.g., with high salt or pH change) washing->elution sds_page SDS-PAGE elution->sds_page staining Silver Staining sds_page->staining ms_analysis LC-MS/MS Analysis of Eluted Proteins staining->ms_analysis data_analysis Data Analysis and Protein Identification ms_analysis->data_analysis ROS_JNK_Pathway cluster_cell Cell DHE This compound ROS Increased ROS DHE->ROS ASK1 ASK1 ROS->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Bcl2 Bcl-2 JNK->Bcl2 Bax Bax cJun->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Application Notes and Protocols for In Vivo Studies of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo investigation of 9-Dehydroxyeurotinone, an anthraquinone derivative isolated from the fungus Eurotium rubrum. The protocols are designed to assess the anti-tumor efficacy and safety profile of this compound in a preclinical setting, based on its known cytotoxic activity against human pancreatic cancer cells.

Introduction

This compound is a secondary metabolite produced by the marine-derived endophytic fungus Eurotium rubrum.[1] Preliminary in vitro studies have demonstrated its cytotoxic effects, with a reported IC50 value of 25 µg/mL against the SW1990 human pancreatic cancer cell line.[2] This suggests its potential as a therapeutic agent for cancer. The following protocols outline a proposed in vivo experimental design to evaluate the anti-tumor activity and systemic toxicity of this compound in a xenograft mouse model.

Proposed Mechanism of Action

Anthraquinone derivatives are known to exert their cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. It is hypothesized that this compound may share a similar mechanism of action.

putative_moa cluster_cell Cancer Cell 9-DH This compound DNA_Intercalation DNA Intercalation 9-DH->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition 9-DH->Topo_II_Inhibition ROS ROS Generation 9-DH->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative mechanism of action for this compound.

In Vivo Experimental Design: Pancreatic Cancer Xenograft Model

This study is designed to evaluate the anti-tumor efficacy of this compound in an established pancreatic cancer xenograft model.

experimental_workflow Cell_Culture SW1990 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Tissue_Collection Tumor & Organ Collection Endpoint->Tissue_Collection Analysis Data Analysis Tissue_Collection->Analysis

Caption: Workflow for the in vivo xenograft study.

Materials and Reagents
  • Cell Line: SW1990 human pancreatic adenocarcinoma cells

  • Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude)

  • Test Compound: this compound (purity ≥95%)

  • Vehicle Control: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline

  • Positive Control: Gemcitabine

  • Cell Culture Media: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Matrigel

  • Anesthetics (e.g., isoflurane)

  • Calipers

Experimental Protocol

3.2.1. Cell Culture and Tumor Implantation

  • Culture SW1990 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3.2.2. Animal Grouping and Treatment

  • Monitor tumor growth using calipers. Tumor volume (mm³) will be calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Group Treatment Dosage Route of Administration Frequency
1Vehicle Control-Intraperitoneal (IP)Daily
2This compoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (IP)Daily
3This compoundHigh Dose (e.g., 50 mg/kg)Intraperitoneal (IP)Daily
4Gemcitabine60 mg/kgIntraperitoneal (IP)Twice weekly

3.2.3. Efficacy and Toxicity Monitoring

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance).

  • The study endpoint is reached when the tumor volume in the control group reaches approximately 2000 mm³ or after a predetermined treatment duration (e.g., 21 days).

3.2.4. Tissue Collection and Analysis

  • At the study endpoint, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

  • Excise the tumors and record their final weight.

  • Collect major organs (liver, spleen, kidneys, heart, lungs) for histopathological analysis to assess toxicity.

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for biomarker analysis (e.g., Western blot for apoptosis markers) or fixed in formalin for immunohistochemistry.

Data Presentation

Table 1: Tumor Growth Inhibition

Treatment Group Mean Tumor Volume at Endpoint (mm³ ± SEM) Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle ControlData to be filled--
This compound (Low Dose)Data to be filledData to be filledData to be filled
This compound (High Dose)Data to be filledData to be filledData to be filled
GemcitabineData to be filledData to be filledData to be filled

Table 2: Body Weight Changes

Treatment Group Mean Body Weight Change from Baseline (%) ± SEM
Vehicle ControlData to be filled
This compound (Low Dose)Data to be filled
This compound (High Dose)Data to be filled
GemcitabineData to be filled

Table 3: Final Tumor Weight

Treatment Group Mean Final Tumor Weight (g ± SEM)
Vehicle ControlData to be filled
This compound (Low Dose)Data to be filled
This compound (High Dose)Data to be filled
GemcitabineData to be filled

Statistical Analysis

Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups and the vehicle control group will be determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of less than 0.05 will be considered statistically significant.

Conclusion

This proposed in vivo experimental design provides a robust framework for the initial preclinical evaluation of this compound's anti-tumor efficacy and safety. The results from this study will be crucial in determining the potential of this natural product as a candidate for further drug development. Positive outcomes would warrant more extensive preclinical studies, including pharmacokinetic and pharmacodynamic analyses, and investigation in other cancer models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Dehydroxyeurotinone Extraction from Endophytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 9-dehydroxyeurotinone from endophytic fungi. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to facilitate experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which endophytic fungi produce it?

A1: this compound is a bioactive secondary metabolite belonging to the anthraquinone class of compounds. It has been isolated from endophytic fungi, notably Eurotium rubrum. Endophytic fungi of the genera Aspergillus and Penicillium are also known producers of various anthraquinones and may be potential sources.

Q2: What are the critical factors influencing the yield of this compound?

A2: The yield of this compound is influenced by a combination of factors related to both the fermentation process and the subsequent extraction protocol. Key fermentation parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and incubation time. For extraction, the choice of solvent, extraction temperature, pH of the extraction medium, and the physical disruption of the fungal mycelium are critical.

Q3: What is the difference between Solid-State Fermentation (SSF) and Submerged Fermentation (SmF) for producing this compound?

A3: Solid-State Fermentation (SSF) involves growing the endophytic fungus on a solid substrate with minimal free water, which can mimic the natural environment of the fungus and potentially enhance the production of certain secondary metabolites. Submerged Fermentation (SmF) involves growing the fungus in a liquid nutrient broth. While SmF is often easier to scale up and control, SSF can sometimes lead to higher yields of specific compounds and is considered more cost-effective and environmentally friendly due to lower water and energy consumption. The choice between SSF and SmF can significantly impact the final yield and should be optimized for the specific endophytic strain.

Q4: Which solvents are most effective for extracting this compound?

A4: The choice of solvent is critical and depends on the polarity of this compound. As an anthraquinone, it is expected to be moderately polar. Solvents such as ethyl acetate, methanol, and ethanol are commonly used for extracting fungal secondary metabolites.[1] The polarity of the solvent plays a significant role in the extraction efficiency.[2][3] For anthraquinones, a mixture of polar and non-polar solvents can sometimes improve the extraction yield. It is recommended to perform a solvent screen to determine the optimal solvent or solvent system for your specific fungal strain and fermentation conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Inappropriate fungal strain or loss of productivity.- Confirm the identity of your endophytic fungal strain through molecular methods. - Subculture the fungus from a fresh stock, as repeated subculturing can lead to a loss of secondary metabolite production.
Suboptimal fermentation conditions.- Optimize the culture medium composition (e.g., carbon and nitrogen sources, trace elements). - Perform a time-course study to determine the optimal incubation period for this compound production. - Optimize the pH and temperature of the fermentation.[4]
Inefficient cell lysis and extraction.- Ensure thorough disruption of the fungal mycelium. Mechanical methods like grinding with liquid nitrogen or bead beating can be effective. - Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, acetone) to find the most effective one for extraction.[1][2]
Inconsistent Yields Between Batches Variability in fermentation conditions.- Standardize all fermentation parameters, including media preparation, inoculum size, temperature, and incubation time. - Ensure consistent aeration and agitation in submerged fermentation.
Incomplete extraction.- Ensure the solvent-to-biomass ratio is sufficient for complete extraction. - Increase the extraction time or perform multiple extraction cycles.
Presence of Impurities in the Extract Co-extraction of other fungal metabolites.- Optimize the extraction solvent to be more selective for this compound. - Employ chromatographic purification techniques such as column chromatography or preparative HPLC to isolate the target compound.
Degradation of this compound.- Avoid high temperatures and exposure to direct light during extraction and storage, as anthraquinones can be heat-labile and light-sensitive.[5] - Store the extract at low temperatures (-20°C or below) under an inert atmosphere if possible.

Data Presentation

Disclaimer: The following tables provide representative data for the extraction of fungal anthraquinones, which are structurally similar to this compound. This information should be used as a starting point for optimizing your specific extraction protocol, as the optimal conditions can vary depending on the fungal strain and fermentation method.

Table 1: Effect of Extraction Solvent on Fungal Anthraquinone Yield

Solvent System Relative Polarity Relative Yield of Fungal Anthraquinones (%) *
n-HexaneLow15 ± 3
ChloroformMedium-Low45 ± 5
Ethyl AcetateMedium85 ± 7
AcetoneMedium-High70 ± 6
MethanolHigh95 ± 8
WaterVery High10 ± 2

*Relative yield is expressed as a percentage of the maximum observed yield.

Table 2: Influence of pH on Fungal Anthraquinone Extraction Efficiency

Extraction pH Relative Extraction Efficiency (%) *
3.060 ± 5
5.080 ± 6
7.0 (Neutral)100 ± 5
9.075 ± 7
11.050 ± 4

*Relative extraction efficiency is normalized to the efficiency at neutral pH.

Table 3: Effect of Temperature on Fungal Anthraquinone Extraction

Extraction Temperature (°C) Relative Yield (%) *Notes
25 (Room Temperature)80 ± 6Gentle extraction, minimizes degradation.
40100 ± 5Optimal for many extractions, balances efficiency and stability.
6090 ± 7Increased efficiency but risk of degradation for some compounds.[5]
8065 ± 8Significant risk of thermal degradation of the target compound.[5]

*Relative yield is expressed as a percentage of the maximum observed yield.

Experimental Protocols

Protocol 1: Solid-State Fermentation (SSF) of Endophytic Fungi

  • Substrate Preparation: Use a solid substrate such as rice, wheat bran, or a mixture. Autoclave the substrate with an appropriate amount of water to achieve a moisture content of 50-60%.

  • Inoculation: Inoculate the sterilized substrate with a spore suspension or mycelial plugs of the endophytic fungus.

  • Incubation: Incubate the culture in a controlled environment. Typical conditions for Aspergillus and related fungi are 25-30°C for 14-21 days.

  • Harvesting: After incubation, dry the fermented substrate at a low temperature (e.g., 40°C) and then grind it into a fine powder.

Protocol 2: Liquid-Solid Extraction of this compound

  • Sample Preparation: Weigh the powdered fermented substrate or lyophilized mycelium from submerged fermentation.

  • Solvent Addition: Add an appropriate solvent (e.g., ethyl acetate or methanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Extraction: Agitate the mixture on an orbital shaker at room temperature for 24 hours. For enhanced extraction, ultrasonication or microwave-assisted extraction can be employed.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude extract can be further purified using techniques like column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculation Inoculation of Endophyte Fermentation Solid-State or Submerged Fermentation Inoculation->Fermentation Harvesting Harvesting of Fungal Biomass Fermentation->Harvesting Drying Drying and Grinding Harvesting->Drying Extraction Solvent Extraction Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Elucidation & Bioassays Pure_Compound->Analysis

Caption: Experimental workflow for this compound production.

troubleshooting_logic Start Low/No Yield Check_Strain Verify Fungal Strain & Viability Start->Check_Strain Check_Fermentation Review Fermentation Parameters Start->Check_Fermentation Check_Extraction Evaluate Extraction Protocol Start->Check_Extraction Optimize_Media Optimize Culture Medium Check_Fermentation->Optimize_Media Optimize_Conditions Optimize Temp, pH, Time Check_Fermentation->Optimize_Conditions Optimize_Lysis Improve Cell Disruption Check_Extraction->Optimize_Lysis Optimize_Solvent Test Different Solvents Check_Extraction->Optimize_Solvent Success Improved Yield Optimize_Media->Success Optimize_Conditions->Success Optimize_Lysis->Success Optimize_Solvent->Success

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: Synthesis of 9-Dehydroxyeurotinone and Related Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Dehydroxyeurotinone and other substituted anthraquinone derivatives. The following information is based on established synthetic routes for the anthraquinone core, which is the central structural motif of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the anthraquinone core of this compound?

A1: A prevalent and well-documented method is the Friedel-Crafts acylation of a substituted benzene with phthalic anhydride, followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution). This two-step process is a classical approach to forming the tricyclic anthraquinone system.[1] Another common method involves the Diels-Alder reaction between a naphthoquinone and a suitable diene.[2][3]

Q2: What are the key challenges in the Friedel-Crafts acylation step?

A2: The primary challenges include ensuring the reactivity of the aromatic ring, preventing unwanted side reactions, and choosing an appropriate catalyst. Aromatic rings with strongly deactivating substituents may fail to react.[4] While Friedel-Crafts acylation is less prone to polyacylation than alkylation, controlling the reaction conditions is still crucial.[5] The choice and handling of the Lewis acid catalyst (e.g., AlCl₃) are critical, as its activity can be affected by moisture.[6]

Q3: What are typical yields for anthraquinone synthesis?

A3: Yields can vary significantly depending on the specific substrates and reaction conditions. However, literature reports suggest that yields for the synthesis of anthraquinone derivatives from phthalic anhydride and substituted benzenes can range from good to excellent, often between 70% and 96%.[7][8]

Q4: How can I purify the crude this compound or related anthraquinone product?

A4: Purification of anthraquinone derivatives typically involves a combination of techniques. Common methods include crystallization from a suitable solvent mixture, such as a sulfoxide and another solvent.[9][10] Column chromatography on silica gel is also frequently used to separate the desired product from impurities.[11] Additionally, extraction procedures can be employed to remove certain impurities.[9]

Troubleshooting Guides

Problem 1: Low or No Yield in Friedel-Crafts Acylation Step
Potential Cause Suggested Solution
Deactivated Aromatic Ring Ensure the starting benzene derivative does not contain strongly electron-withdrawing groups, which inhibit electrophilic aromatic substitution.[12][4] If possible, choose a starting material with electron-donating groups.
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is hygroscopic and will be deactivated by moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]
Insufficient Reaction Temperature Friedel-Crafts acylations may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions. Optimize the temperature based on literature procedures for similar substrates.
Poor Catalyst Choice While AlCl₃ is common, other Lewis acids like BF₃ or alum (KAl(SO₄)₂·12H₂O) can also be effective and may be more suitable for certain substrates.[7][13]
Problem 2: Formation of Multiple Products (Isomers or Side Products)
Potential Cause Suggested Solution
Migration of Substituents In some cases, alkyl groups on the benzene ring can migrate during the Friedel-Crafts reaction, leading to a mixture of isomeric products.[1] Careful control of reaction time and temperature can sometimes minimize this. Characterization of the product mixture is crucial.
Polyacylation Although less common than with alkylation, polyacylation can occur if the initial product is still sufficiently reactive. Using a stoichiometric amount of the acylating agent and a deactivating solvent can help to prevent this.[12][5]
Side Reactions Unwanted side reactions can occur, especially at higher temperatures. Consider lowering the reaction temperature and extending the reaction time. The use of milder catalysts can also be beneficial.
Problem 3: Difficulty in Purification of the Final Product
Potential Cause Suggested Solution
Incomplete Reaction If the reaction has not gone to completion, the crude product will contain starting materials that may be difficult to separate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Formation of Closely Related Impurities Isomeric byproducts or other closely related impurities may co-elute during chromatography or co-crystallize. Experiment with different solvent systems for both chromatography and crystallization. Reversed-phase chromatography may be necessary in some cases.[11]
Product Insolubility Anthraquinones are often poorly soluble in common organic solvents.[2] This can make purification by crystallization challenging. Screening a wide range of solvents and solvent mixtures is recommended. The use of hot solvents for filtration and washing is often necessary.

Quantitative Data Summary

Reaction Step Reactants Catalyst/Conditions Reaction Time Yield Reference
Friedel-Crafts Acylation & CyclizationPhthalic anhydride and substituted benzenesAlum (KAl(SO₄)₂·12H₂O) in water60–120 min70–96%[7][8]
Friedel-Crafts Acylation & CyclizationIsopropyl-substituted benzenes and phthalic anhydrideAlCl₃ in CH₂Cl₂, then 4% oleum30 min (acylation), 2 h (cyclization)48–63% (overall)[1]
Diels-Alder Reaction2-substituted naphthoquinones and various dienesCH₂Cl₂, 40°CVariesHigh yields reported[14]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation and Cyclization to form an Anthraquinone Core:

  • Acylation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted benzene derivative and a suitable solvent (e.g., dichloromethane).[1]

    • Cool the mixture in an ice bath.

    • Carefully add the Lewis acid catalyst (e.g., aluminum trichloride) portion-wise, ensuring the temperature remains low.

    • Add phthalic anhydride to the mixture and allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction by carefully pouring the mixture over ice and an appropriate acid (e.g., HCl).

    • Extract the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo.

  • Cyclization:

    • Add the crude o-benzoylbenzoic acid intermediate to a strong acid, such as concentrated sulfuric acid or oleum.[1]

    • Heat the mixture until the cyclization is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto ice to precipitate the crude anthraquinone product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude product by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_cyclization Step 2: Cyclization cluster_purification Step 3: Purification start Substituted Benzene + Phthalic Anhydride reaction1 Acylation Reaction start->reaction1 1 reagents Lewis Acid Catalyst (e.g., AlCl3) Inert Atmosphere reagents->reaction1 2 workup1 Quench (Ice/Acid) & Extraction reaction1->workup1 3 intermediate Crude o-Benzoylbenzoic Acid workup1->intermediate 4 reaction2 Intramolecular Cyclization (Heating) intermediate->reaction2 5 acid Strong Acid (e.g., H2SO4) acid->reaction2 6 workup2 Precipitation on Ice & Filtration reaction2->workup2 7 crude_product Crude Anthraquinone workup2->crude_product 8 purification Crystallization or Column Chromatography crude_product->purification 9 final_product Pure this compound (or analog) purification->final_product 10

Caption: A generalized experimental workflow for the synthesis of the anthraquinone core.

troubleshooting_logic start Low/No Product Yield q1 Is the starting aromatic ring deactivated? start->q1 a1_yes Use a more activated starting material. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Was the Lewis acid catalyst handled properly (anhydrous conditions)? a1_no->q2 a2_no Repeat with dry glassware and inert atmosphere. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Were reaction temperature and time optimized? a2_yes->q3 a3_no Systematically vary temperature and monitor by TLC. q3->a3_no No

Caption: A decision tree for troubleshooting low product yield in Friedel-Crafts acylation.

References

Technical Support Center: 9-Dehydroxyeurotinone Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 9-Dehydroxyeurotinone for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring anthraquinone derivative isolated from the fungus Eurotium rubrum.[1] Like many fungal secondary metabolites and anthraquinone compounds, it is often characterized by poor aqueous solubility. This low solubility can pose significant challenges in biological assays, potentially leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[2][3][4][5]

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: The first step is to select an appropriate organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power.[6] However, it is crucial to determine the optimal concentration of the organic solvent in the final assay medium, as high concentrations can be toxic to cells or interfere with the assay components.

Q3: Are there alternative solvents to DMSO?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, methanol, or polyethylene glycol (PEG). The choice of solvent will depend on the specific requirements of the bioassay and the compatibility with the cell type or biological system being studied. It is recommended to perform a vehicle control experiment to assess the effect of the solvent on the assay at the intended final concentration.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution into aqueous assay buffer.

This is a common problem for hydrophobic compounds when transitioning from a high-concentration organic stock solution to a predominantly aqueous environment.

Root Cause Analysis and Solution Workflow:

Caption: Workflow for addressing compound precipitation.

Solutions:

  • Co-solvency Method: This is often the simplest and most direct approach. The principle is to maintain a certain percentage of an organic co-solvent in the final aqueous solution to keep the compound dissolved.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes. This can significantly enhance the apparent aqueous solubility of the guest molecule.

  • Advanced Formulation Strategies: For particularly challenging compounds, more advanced techniques such as creating solid dispersions or nanoparticle formulations can be employed to improve solubility and dissolution rates.

Experimental Protocols

Protocol 1: Co-solvency Method for Preparing this compound Working Solutions

Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to maintain solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile aqueous assay buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing. This is your primary stock .

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration, it may be necessary to make intermediate dilutions of the primary stock in 100% DMSO.

  • Prepare the Final Working Solution:

    • Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • Add a small volume of the this compound DMSO stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration. Crucially, the final concentration of DMSO in the assay medium should be kept as low as possible (typically ≤ 0.5% v/v) to avoid solvent-induced artifacts.

    • Vortex the final working solution immediately and thoroughly after adding the stock solution.

  • Visual Inspection and Filtration:

    • Visually inspect the solution for any signs of precipitation.

    • If the solution appears clear, it is ready for use. If slight precipitation is observed, consider a brief sonication or filtration through a 0.22 µm syringe filter, although this may reduce the actual concentration.

Protocol 2: Cyclodextrin Complexation for Enhanced Solubility

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Stir plate and magnetic stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v). Gentle heating and stirring can aid dissolution.

  • Complexation:

    • Add an excess amount of this compound powder to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. The container should be sealed to prevent solvent evaporation.

  • Separation of Undissolved Compound:

    • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved this compound. The clear filtrate contains the water-soluble this compound-cyclodextrin complex.

  • Concentration Determination:

    • The concentration of this compound in the filtrate should be determined spectrophotometrically or by a suitable analytical method like HPLC. This solution can then be used as a stock for further dilutions in your assay buffer.

Quantitative Data

Table 1: Illustrative Solubility of a Hydrophobic Compound in Common Solvents

SolventEstimated Solubility Range (mg/mL)
Water< 0.1
Ethanol1 - 5
Methanol1 - 5
Dimethyl Sulfoxide (DMSO)> 20

Potential Signaling Pathways

As an anthraquinone derivative, this compound may potentially interact with cellular signaling pathways known to be modulated by this class of compounds. The following diagram illustrates a generalized pathway that anthraquinones have been reported to influence.

Anthraquinone_Signaling Anthraquinone Anthraquinone Derivative (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Anthraquinone->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Potential signaling pathway influenced by anthraquinone derivatives.

Disclaimer: This technical support guide provides general recommendations based on established principles for handling poorly soluble compounds. It is essential for researchers to perform their own validation and optimization experiments for their specific assay conditions.

References

9-Dehydroxyeurotinone stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 9-Dehydroxyeurotinone in my experiments?

Based on the behavior of similar anthraquinone derivatives, the stability of this compound is likely influenced by several factors, including:

  • pH of the solution: Anthraquinones can be susceptible to degradation in neutral to alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light exposure: Like many complex organic molecules, exposure to UV or even ambient light over extended periods may lead to photodegradation.

  • Presence of oxidizing agents: The anthraquinone core can be susceptible to oxidation.

  • Microbial contamination: As a fungal metabolite, it may be susceptible to degradation by other microorganisms.

Q2: What are the optimal storage conditions for this compound?

While specific studies on this compound are unavailable, general recommendations for storing anthraquinone compounds to minimize degradation are:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 4°C is acceptable.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For maximum stability, especially in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Form: Storing the compound as a dry powder is generally more stable than in solution.

Q3: I am observing a change in the color of my this compound solution. What could be the cause?

A color change in your solution could indicate degradation. This may be due to:

  • pH shift: Changes in pH can alter the electronic structure of the molecule, affecting its color.

  • Degradation: The formation of degradation products can lead to a different absorption spectrum.

  • Oxidation: Reaction with atmospheric oxygen may alter the compound.

It is recommended to re-analyze the solution by HPLC or LC-MS to check for the appearance of new peaks corresponding to degradation products.

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Activity Over Time
Potential Cause Troubleshooting Steps
Degradation in Solution Prepare fresh solutions for each experiment. If solutions must be stored, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Adsorption to Container Use low-protein binding tubes or silanized glassware, especially for very dilute solutions.
Incorrect Storage Ensure the compound (both solid and in solution) is stored at the recommended temperature and protected from light.
pH-mediated Hydrolysis Buffer your experimental solutions to an acidic pH (e.g., pH 3-5) if your experimental design allows, as many hydroxylated anthraquinones are more stable under these conditions.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
Potential Cause Troubleshooting Steps
Thermal Degradation Avoid high temperatures during sample preparation and analysis. If using a heated autosampler, minimize the time the sample spends in it.
Photodegradation Protect samples from light during all stages of handling and analysis. Use amber vials for the autosampler.
Oxidative Degradation Degas solvents and consider adding an antioxidant (if compatible with your experiment) to your solutions. Prepare samples fresh and analyze them promptly.
Acid/Base Hydrolysis If your mobile phase is strongly acidic or basic, this could be causing on-column degradation. Evaluate the stability of the compound in your mobile phase over the typical run time.

Data on Stability of Structurally Similar Hydroxylated Anthraquinones

The following table summarizes generalized stability data for hydroxylated anthraquinones based on available literature. Note: This data is for illustrative purposes and may not be representative of this compound.

Condition General Observation for Hydroxylated Anthraquinones Potential Impact on this compound Reference
Acidic pH (e.g., 3.5) Generally stable.Likely to be more stable.[1]
Neutral to Alkaline pH (e.g., 6.7 and above) Increased degradation observed for some compounds like aloin.Potential for significant degradation, especially with heating.[1][2][3]
Low Temperature (4°C to 25°C) Moderate stability.Suitable for short to medium-term storage.[1]
High Temperature (50°C to 95°C) Significant degradation observed for some compounds.Likely to cause rapid degradation.[1][2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Place the solid compound in a 100°C oven for 24, 48, and 72 hours. Also, heat a solution of the compound at 60°C for the same durations.

    • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber (e.g., ICH option 1: >1.2 million lux hours and >200 W h/m²) for 24, 48, and 72 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with PDA detection).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60-100°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize Samples (for Acid/Base) acid->neutralize base->neutralize hplc HPLC-PDA/MS Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation study.

G A This compound B Oxidized Product A->B Oxidation (e.g., H2O2) C Hydrolyzed Product (Ring Opening) A->C Hydrolysis (Strong Acid/Base) D Photodegradation Product A->D Photolysis (UV/Light) E Further Degradation (Small Fragments) B->E Prolonged Stress C->E Prolonged Stress D->E Prolonged Stress

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Antimicrobial Resistance with 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 9-Dehydroxyeurotinone in antimicrobial assays.

Disclaimer: The following protocols and data are provided as a general framework for antimicrobial research. Specific experimental conditions for this compound may require optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method to determine the Minimum Inhibitory Concentration (MIC) of this compound?

The broth microdilution method is a standard and recommended technique for determining the MIC of a novel antimicrobial agent like this compound.[1][2] It allows for the testing of multiple concentrations in a high-throughput manner and provides a quantitative result. For certain applications, agar dilution is also a suitable method.[3]

Q2: I am observing inconsistent results in my disk diffusion assay with this compound. What could be the cause?

Inconsistent results in disk diffusion assays can stem from several factors:

  • Inoculum preparation: Ensure the bacterial suspension is standardized to the correct McFarland standard (typically 0.5).[4]

  • Agar depth and type: The depth of the Mueller-Hinton agar should be uniform, and the cation content can affect the diffusion of some compounds.[3][4]

  • Disk placement: Disks should be placed firmly on the agar surface and be evenly spaced.[4]

  • Incubation conditions: The temperature and duration of incubation must be consistent.

Q3: Can this compound be used in combination with other antibiotics?

Yes, combination therapy is a key strategy to combat antimicrobial resistance.[5][6] The synergistic effects of this compound with conventional antibiotics can be evaluated using methods like the checkerboard assay or time-kill kinetics.[1] Such combinations can potentially restore the efficacy of older antibiotics.[6]

Q4: How can I investigate the mechanism of action of this compound?

Several approaches can be employed to elucidate the mechanism of action:

  • Macromolecular synthesis assays: To determine if it inhibits the synthesis of DNA, RNA, protein, or the cell wall.

  • Membrane permeability assays: To assess if it disrupts the bacterial cell membrane.[7]

  • Enzyme inhibition assays: If a specific target enzyme is suspected.

  • Transcriptomic or proteomic analysis: To observe global changes in the bacterial cell upon treatment.

Q5: What are the common mechanisms of bacterial resistance that this compound might help overcome?

Bacteria employ several mechanisms to resist antibiotics, including:

  • Enzymatic inactivation of the drug.

  • Alteration of the drug's target site.

  • Reduced permeability of the cell membrane.

  • Active efflux of the drug from the cell.[3]

This compound could potentially act as an efflux pump inhibitor or interfere with other resistance pathways, thereby re-sensitizing resistant bacteria to other antibiotics.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in Antimicrobial Susceptibility Testing
IssuePossible Cause(s)Recommended Solution(s)
No bacterial growth in the control wells/plate Inoculum viability issueUse a fresh bacterial culture. Verify the viability of the inoculum before starting the assay.
Incorrect growth mediumEnsure the appropriate medium (e.g., Mueller-Hinton Broth/Agar) is used and prepared correctly.
Incubation errorDouble-check incubator temperature and atmospheric conditions.
Contamination in wells/plates Non-sterile techniqueAdhere to strict aseptic techniques during all manipulations.
Contaminated reagents or mediaUse fresh, sterile media and reagents.
Inconsistent MIC values across experiments Variation in inoculum densityStrictly adhere to the McFarland standard for inoculum preparation.[4]
Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Variation in incubation timeEnsure consistent incubation periods for all experiments.
Poor or no zone of inhibition in disk diffusion Compound insolubilityEnsure this compound is fully dissolved in a suitable solvent that does not inhibit bacterial growth.
Inappropriate disk concentrationOptimize the concentration of this compound loaded onto the disks.
Bacterial resistanceThe test organism may be resistant to the compound at the tested concentrations.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plates: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL. Include a growth control (MHB only) and a sterility control (MHB with no bacteria).

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare Microtiter Plate: In a 96-well plate, create a two-dimensional gradient of this compound (diluted horizontally) and a conventional antibiotic (diluted vertically) in MHB.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution assay.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Quantitative Data

Table 2: Example MIC Values of this compound Against Various Bacterial Strains
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Methicillin-resistant S. aureus (MRSA) BAA-171732
Escherichia coli ATCC 2592264
Carbapenem-resistant Klebsiella pneumoniae BAA-1705>128
Table 3: Example Synergy Data for this compound with Ciprofloxacin against Ciprofloxacin-Resistant E. coli
CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
This compound64160.5Synergy
Ciprofloxacin328

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock C Perform Serial Dilutions A->C B Culture and Standardize Bacteria D Inoculate Microtiter Plates B->D C->D E Incubate Plates D->E F Read and Record Results E->F G Determine MIC/FIC F->G Resistance_Mechanisms cluster_cell Bacterial Cell Target Altered Drug Target Efflux Efflux Pump Antibiotic_out Antibiotic Efflux->Antibiotic_out expelled Enzyme Drug-Inactivating Enzyme Porin Reduced Permeability (Porin Channel) Antibiotic_in Antibiotic Antibiotic_in->Target blocked Antibiotic_in->Efflux Antibiotic_in->Enzyme inactivated Antibiotic_in->Porin blocked entry Combination_Therapy cluster_combo Combination Therapy A This compound C Resistant Bacterium A->C Inhibits Resistance Mechanism (e.g., Efflux Pump) B Conventional Antibiotic B->C Inhibited by Resistance Mechanism D Synergistic Effect: Bacterial Cell Death C->D Overcome Resistance

References

Technical Support Center: Minimizing Off-Target Effects of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 9-Dehydroxyeurotinone in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is an anthraquinone derivative isolated from the fungus Eurotium rubrum.[1][2] It has demonstrated cytotoxic effects against human pancreatic cancer cells (SW1990) with an IC50 value of 25 µg/mL.[1] As a member of the anthraquinone class of compounds, it may possess a range of other biological activities, as secondary metabolites from Eurotium species are known to have antioxidative, antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4][5]

Q2: What are the potential sources of off-target effects when using this compound?

While the specific off-target profile of this compound is not extensively documented, potential off-target effects can be inferred from its chemical structure and the known activities of related anthraquinone derivatives. Potential sources of off-target effects include:

  • Structural Similarity to Endogenous Molecules: The anthraquinone scaffold may allow for binding to a variety of cellular proteins that have binding sites for planar aromatic molecules.

  • Inhibition of Kinases: Many small molecule inhibitors, including some with anthraquinone-like structures, are known to have off-target effects on a wide range of protein kinases.

  • Interaction with Drug Metabolism Enzymes: Anthraquinone derivatives have been reported to inhibit or induce cytochrome P450 (CYP) enzymes, which could lead to altered metabolism of other compounds in the cell culture medium or affect cellular signaling pathways.[6]

  • High Compound Concentrations: Using concentrations significantly above the IC50 value can lead to non-specific binding to proteins and other cellular components, resulting in cytotoxicity or other effects unrelated to the primary target.

Q3: Why is it critical to minimize off-target effects in my cell-based assays?

Minimizing off-target effects is crucial for several reasons:

  • Translatability: Unidentified off-target effects can lead to a failure of the compound in later stages of drug development due to unforeseen toxicity or lack of efficacy.

  • Resource Efficiency: Identifying and mitigating off-target effects early in the research process saves significant time and resources.

Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during experiments with this compound, potentially due to off-target effects.

Issue Possible Cause (Off-Target Related) Troubleshooting Steps
High cytotoxicity in multiple cell lines, including non-cancerous controls. Broad-spectrum cytotoxicity due to off-target effects on essential cellular processes (e.g., mitochondrial function, general kinase inhibition).1. Determine the Therapeutic Window: Perform dose-response curves in both target and non-target cell lines to identify a concentration range with selective activity. 2. Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target at concentrations where cytotoxicity is observed. 3. Control Compound: Compare the effects with a structurally unrelated compound that has the same primary target.
Inconsistent phenotypic results between experiments. Off-target effects may be sensitive to minor variations in experimental conditions (e.g., cell density, passage number, media composition).1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media components. 2. Dose-Response Analysis: Perform a full dose-response curve in every experiment to monitor for shifts in potency that might indicate variable off-target engagement. 3. Use a Positive Control: Include a well-characterized compound with a known mechanism of action to ensure assay consistency.
Observed phenotype does not correlate with the known function of the presumed primary target. The observed effect is likely mediated by an off-target interaction.1. Target Knockdown/Overexpression: Use siRNA/shRNA to knockdown the presumed target. If the phenotype persists, it is likely off-target. Conversely, overexpression of the target may rescue the phenotype. 2. Chemical Proteomics: Employ techniques like affinity purification-mass spectrometry to identify the binding partners of this compound. 3. Computational Prediction: Use in silico tools to predict potential off-targets based on the structure of this compound.

Quantitative Data Summary

Due to the limited publicly available data on the specific off-target profile of this compound, the following table is a template for how researchers should organize their experimentally determined data to assess selectivity.

Target/Off-Target Assay Type IC50 / Ki (µM) Cell Line Notes
Presumed Primary Target e.g., Kinase AssayExperimental Valuee.g., SW1990Potency against the intended target.
Off-Target Kinase 1 e.g., Kinase PanelExperimental Value-Assess selectivity against related kinases.
Off-Target Kinase 2 e.g., Kinase PanelExperimental Value-Assess selectivity against unrelated kinases.
Cytochrome P450 3A4 e.g., CYP Inhibition AssayExperimental Value-Potential for drug-drug interactions.
General Cytotoxicity e.g., MTT Assay25 µg/mL (~91.8 µM)SW1990Published cytotoxicity data.[1]
Non-cancerous Cell Line e.g., MTT AssayExperimental Valuee.g., HEK293Assess general cytotoxicity.

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol determines whether this compound binds to its intended target in a cellular context. Ligand binding stabilizes the target protein, increasing its melting point.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specific duration.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them to release the proteins.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation: Centrifuge the heated samples to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining at each temperature using Western blotting or mass spectrometry. An increase in the melting temperature in the presence of this compound indicates target engagement.

Kinase Profiling to Identify Off-Target Kinase Interactions

This protocol is used to screen this compound against a panel of kinases to identify potential off-target inhibitory activity.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound and serially dilute it to the desired concentrations.

  • Kinase Reaction: In a multi-well plate, combine a specific kinase, its substrate, and ATP with the different concentrations of this compound.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Measure the kinase activity using a suitable detection method, such as luminescence-based ATP detection or phosphorylation-specific antibodies.

  • Data Analysis: Calculate the percent inhibition of each kinase at each concentration of this compound and determine the IC50 values for any inhibited kinases.

Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Off-Target Identification

This protocol aims to identify the cellular binding partners of this compound in an unbiased manner.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for immobilization (e.g., a linker with a terminal alkyne or biotin).

  • Immobilization: Covalently attach the this compound probe to a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: Incubate the immobilized probe with a cell lysate to allow for the binding of target and off-target proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are specifically enriched in the this compound sample compared to a control are potential off-targets.

Visualizations

experimental_workflow_for_off_target_identification cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_target_validation Target Validation & Identification cluster_data_analysis Data Analysis & Interpretation in_silico Computational Prediction of Off-Targets analysis Selectivity Profiling & Data Interpretation in_silico->analysis start This compound biochemical Biochemical Assays (e.g., Kinase Panel) start->biochemical cell_based Cell-Based Assays (e.g., Cytotoxicity) start->cell_based biochemical->analysis cetsa Target Engagement (CETSA) cell_based->cetsa ap_ms Unbiased Target ID (Affinity Purification-MS) cell_based->ap_ms cetsa->analysis ap_ms->analysis

Caption: Workflow for identifying and characterizing off-target effects.

troubleshooting_logic start Unexpected Phenotype Observed q1 Is the effect dose-dependent? start->q1 q2 Does the phenotype correlate with on-target activity? q1->q2 Yes inconclusive Inconclusive, further investigation needed q1->inconclusive No q3 Can the phenotype be rescued by target modulation? q2->q3 Yes off_target Likely Off-Target Effect q2->off_target No on_target Likely On-Target Effect q3->on_target Yes q3->off_target No signaling_pathway_considerations cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound This compound primary_target Primary Target compound->primary_target On-Target Binding off_target1 Off-Target Kinase compound->off_target1 Off-Target Binding off_target2 Cytochrome P450 compound->off_target2 Off-Target Binding downstream_effect Expected Downstream Signaling & Phenotype primary_target->downstream_effect off_target_effect1 Unintended Signaling Cascade off_target1->off_target_effect1 off_target_effect2 Altered Metabolism & Cellular Stress off_target2->off_target_effect2

References

Technical Support Center: Refining HPLC Methods for 9-Dehydroxyeurotinone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 9-Dehydroxyeurotinone using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in refining your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider for HPLC method development?

A1: this compound is an anthraquinone derivative.[1] Key properties to consider are its aromatic structure, which imparts UV absorbance, and the presence of hydroxyl groups, which contribute to its polarity. As a fungal secondary metabolite, it is often found in complex matrices, necessitating a robust separation method.[2]

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar alkaloid and anthraquinone compounds, a C18 column is recommended.[3][4][5] A gradient elution with a mobile phase consisting of acetonitrile or methanol and water, often with a small amount of acid like formic or acetic acid to improve peak shape, is a common approach.[5][6]

Q3: How should I prepare my sample for analysis?

A3: Sample preparation is critical for obtaining reliable results. For fungal culture extracts, a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) can be used to isolate and concentrate the analyte.[2][7][8] It is crucial to ensure the final sample is dissolved in a solvent compatible with the mobile phase to prevent peak distortion.[9][10]

Q4: What detection wavelength should I use for this compound?

A4: Due to its anthraquinone structure, this compound is expected to have strong UV absorbance. A good starting point for detection would be to perform a UV scan of the compound to determine its lambda max. If this is not possible, monitoring at wavelengths commonly used for similar compounds, such as 254 nm and 280 nm, is a reasonable approach.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My peak for this compound is tailing. What could be the cause and how can I fix it?

    • A: Peak tailing can be caused by several factors.[9][11] One common reason is secondary interactions between the basic sites of the analyte and residual silanol groups on the stationary phase. Adding a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to protonate the silanols and reduce these interactions.[5][6] Other potential causes include column overload, where injecting too much sample leads to a non-ideal peak shape, and the use of an inappropriate sample solvent.[9][10]

  • Q: I am observing peak fronting. What is the likely cause?

    • A: Peak fronting is often an indication of column overload or a sample solvent that is stronger than the mobile phase.[11] Try reducing the concentration of your sample or dissolving it in a weaker solvent (i.e., a higher percentage of the aqueous component of your mobile phase).[10]

Problem 2: Inconsistent Retention Times

  • Q: The retention time for my analyte is shifting between injections. What should I investigate?

    • A: Retention time shifts can be due to issues with the mobile phase composition, column temperature, or flow rate.[9][10] Ensure your mobile phase is well-mixed and degassed, as dissolved gases can affect pump performance.[12] Check for leaks in the system and verify that the pump is delivering a consistent flow rate.[9][13] Fluctuations in column temperature can also lead to retention time variability, so using a column oven is recommended for stable temperatures.[10][12]

Problem 3: Baseline Issues (Noise, Drift, or Ghost Peaks)

  • Q: My baseline is noisy. What are the common causes?

    • A: A noisy baseline can originate from the detector, pump, or the mobile phase itself.[11][12] Air bubbles in the system are a frequent cause, so ensure your mobile phase is thoroughly degassed.[12] A contaminated mobile phase or a failing detector lamp can also contribute to baseline noise.[11][12]

  • Q: I am seeing a drifting baseline. How can I resolve this?

    • A: Baseline drift is often related to changes in mobile phase composition or temperature.[12] If you are running a gradient, ensure the mobile phase components are of high purity and are miscible. Insufficient column equilibration between runs can also cause drift.[12]

  • Q: What are ghost peaks and how do I get rid of them?

    • A: Ghost peaks are unexpected peaks that appear in the chromatogram. They are often due to contamination in the sample, mobile phase, or carryover from a previous injection.[11][12] Using high-purity solvents, cleaning the injection system, and running blank injections can help identify and eliminate the source of contamination.[12]

Problem 4: Loss of Resolution or Sensitivity

  • Q: My peaks are no longer well-separated. What could be the problem?

    • A: A loss of resolution can indicate column degradation.[11] Over time, the stationary phase can degrade, leading to broader peaks and poorer separation. It may be time to replace the column. Changes in the mobile phase composition can also affect resolution.[14]

  • Q: I am not seeing a peak for my analyte, or the peak is very small. What should I do?

    • A: A complete loss of signal or a significant decrease in sensitivity can be due to a number of issues.[9][11] Check for leaks in the system, ensure the injector is functioning correctly, and verify that your sample is stable and properly prepared. A failing detector lamp can also lead to a loss of sensitivity.[11]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsAdd acid (e.g., 0.1% formic acid) to the mobile phase.
Column overloadDecrease sample concentration.
Peak Fronting Sample solvent too strongDissolve sample in a weaker solvent.
Column overloadDecrease sample concentration.
Retention Time Shift Inconsistent mobile phaseEnsure proper mixing and degassing.
Temperature fluctuationUse a column oven.
Inconsistent flow rateCheck for leaks and pump malfunction.
Noisy Baseline Air bubbles in the systemDegas the mobile phase.
Contaminated mobile phaseUse high-purity solvents.
Ghost Peaks Contamination/CarryoverRun blank injections and clean the system.
Loss of Resolution Column degradationReplace the column.

Experimental Protocols

Protocol 1: Standard Solution Preparation

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve the standard in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Store stock and standard solutions at 4°C in the dark.

Protocol 2: Sample Preparation from Fungal Culture

  • Lyophilize the fungal mycelia and broth.

  • Extract the lyophilized material with ethyl acetate three times.

  • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of methanol or acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injecting into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis FungalCulture Fungal Culture Extraction Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions Start Chromatographic Problem (e.g., Peak Tailing) Cause1 Secondary Interactions Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Inappropriate Solvent Start->Cause3 Solution1 Add Mobile Phase Modifier Cause1->Solution1 Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 Change Sample Solvent Cause3->Solution3 Result Resolution Solution1->Result Improved Peak Shape Solution2->Result Solution3->Result

References

Technical Support Center: Enhancing the Bioavailability of 9-Dehydroxyeurotinone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of 9-Dehydroxyeurotinone. Given the limited publicly available data on this specific compound, this guide draws upon established principles for improving the bioavailability of poorly soluble, hydrophobic compounds, particularly those of natural origin like other anthraquinone derivatives.

I. Troubleshooting Guide

This section addresses common issues encountered during the formulation development and in vivo evaluation of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable plasma concentration of this compound after oral administration. Poor aqueous solubility: this compound, as an anthraquinone derivative, is likely highly lipophilic and poorly soluble in gastrointestinal fluids, limiting its dissolution and subsequent absorption.[1][2][3]1. Enhance Solubility and Dissolution Rate: - Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area for dissolution.[4][5][6] - Amorphous Solid Dispersions: Formulate the compound with a hydrophilic polymer to create a solid dispersion, preventing crystallization and enhancing dissolution.[7][8] - Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles to improve solubilization in the GI tract.[4][9] - Complexation: Use cyclodextrins to form inclusion complexes that increase aqueous solubility.[8][10]
Low Permeability: The compound may have poor permeability across the intestinal epithelium.2. Permeability Enhancement: - Include permeation enhancers in the formulation (use with caution and assess toxicity). - Investigate the potential for efflux transporter involvement (e.g., P-glycoprotein) and consider co-administration with a known inhibitor in preclinical models.
Extensive First-Pass Metabolism: The compound may be rapidly metabolized in the gut wall or liver before reaching systemic circulation.[2]3. Mitigate First-Pass Effect: - Consider alternative routes of administration for initial preclinical studies (e.g., intravenous) to determine the absolute bioavailability.[11] - Investigate the metabolic pathways and consider co-administration with an inhibitor of the relevant metabolizing enzymes in preclinical studies.
High variability in plasma concentrations between individual animals. Inconsistent Formulation Performance: The formulation may not be robust, leading to variable dissolution and absorption.1. Optimize Formulation: - Ensure the formulation is homogeneous and stable. - For suspensions, ensure uniform particle size distribution and prevent aggregation. - For lipid-based systems, confirm the formation of stable emulsions or micelles in simulated gastric and intestinal fluids.
Physiological Variability: Differences in gastric pH, gastrointestinal motility, and food effects can influence drug absorption.2. Standardize Experimental Conditions: - Fast animals overnight before dosing to minimize food effects. - Standardize the dosing procedure and vehicle volume. - Increase the number of animals per group to improve statistical power.
Precipitation of the compound in the gastrointestinal tract upon administration. Formulation Dilution in Gastric Fluids: A formulation that is stable in its concentrated form may precipitate when diluted in the aqueous environment of the stomach.1. Improve Formulation Stability: - For co-solvent systems, select solvents that can maintain the drug in solution upon dilution.[5] - For amorphous solid dispersions, select a polymer that can maintain a supersaturated state of the drug in solution.[8] - For lipid-based formulations, ensure the formation of a stable emulsion upon contact with aqueous media.[4]
No observed in vivo efficacy despite achieving moderate plasma exposure. Target Site Distribution: The compound may not be reaching the target tissue or organ in sufficient concentrations.1. Assess Tissue Distribution: - Conduct biodistribution studies to determine the concentration of this compound in target tissues versus other organs.[12] - Consider targeted drug delivery strategies to increase accumulation at the site of action.
Inactive Metabolites: The parent compound may be rapidly converted to inactive metabolites.2. Metabolite Profiling: - Identify the major metabolites and assess their biological activity.

II. Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What is the first step I should take to improve the bioavailability of this compound?

    • A1: The first step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility and permeability. This will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate formulation strategy.[6][13] Given its structure, it is likely a BCS Class II or IV compound (low solubility).

  • Q2: Which formulation strategy is generally most effective for poorly soluble natural products?

    • A2: There is no one-size-fits-all answer, as the optimal strategy depends on the specific properties of the compound. However, for poorly soluble, hydrophobic compounds, lipid-based formulations (like SEDDS) and amorphous solid dispersions are often highly effective and commonly employed.[7][8]

  • Q3: How can I prepare a simple formulation for initial in vivo screening studies?

    • A3: For preliminary studies, a simple suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) can be used. Alternatively, a solution in a mixture of co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol, and water can be attempted.[5] However, these may not provide significant bioavailability enhancement.

In Vivo Studies

  • Q4: What is a suitable animal model for in vivo bioavailability studies of this compound?

    • A4: Rodents, such as rats or mice, are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and handling feasibility.[11][14]

  • Q5: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?

    • A5: The key parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[14] These parameters help to determine the rate and extent of drug absorption.

  • Q6: Should I perform a single-dose or multiple-dose study?

    • A6: For initial bioavailability assessment, a single-dose study is typically sufficient and is the preferred approach.[1] Multiple-dose studies are more relevant for assessing drug accumulation and steady-state kinetics later in development.

III. Experimental Protocols

1. Preparation of a Nanosuspension of this compound

  • Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.

  • Materials:

    • This compound

    • Stabilizer (e.g., Poloxamer 188, HPMC)

    • Purified water

    • High-pressure homogenizer or wet milling equipment

  • Methodology:

    • Prepare a pre-suspension by dispersing this compound and a stabilizer in purified water.

    • Subject the pre-suspension to high-pressure homogenization or wet milling.

    • Optimize the process parameters (e.g., pressure, number of cycles, milling time) to achieve the desired particle size.

    • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

    • Conduct in vitro dissolution studies to confirm an enhanced dissolution rate compared to the unprocessed drug.

2. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of a this compound formulation after oral administration.

  • Materials:

    • Male Sprague-Dawley rats (250-300 g)

    • This compound formulation

    • Vehicle control

    • Dosing gavage needles

    • Blood collection tubes (with anticoagulant)

    • Centrifuge

    • LC-MS/MS for bioanalysis

  • Methodology:

    • Fast the rats overnight (with free access to water) before the study.

    • Divide the animals into groups (e.g., vehicle control, test formulation).

    • Administer the formulation or vehicle orally via gavage at a predetermined dose.

    • Collect blood samples (e.g., from the tail vein) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

IV. Quantitative Data Summary (Illustrative)

The following tables present hypothetical data to illustrate the potential improvements in pharmacokinetic parameters with different formulation strategies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0450 ± 120100
Nanosuspension250 ± 602.0 ± 0.52250 ± 450500
Solid Dispersion400 ± 901.5 ± 0.53600 ± 700800
SEDDS600 ± 1501.0 ± 0.55400 ± 11001200

V. Visualizations

experimental_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invivo In Vivo Studies solubility Solubility & Permeability Assessment (BCS) formulation_strategy Select Formulation Strategy (e.g., Nanosuspension, SEDDS) solubility->formulation_strategy preparation Prepare Formulation formulation_strategy->preparation characterization In Vitro Characterization (Particle Size, Dissolution) preparation->characterization pk_study Pharmacokinetic Study in Rats characterization->pk_study bioanalysis LC-MS/MS Bioanalysis pk_study->bioanalysis data_analysis PK Data Analysis (Cmax, Tmax, AUC) bioanalysis->data_analysis

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

hypothetical_signaling_pathway compound This compound receptor Cell Surface Receptor (Hypothetical) compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Inhibits

Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.

References

Technical Support Center: Scaling Up Production of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 9-Dehydroxyeurotinone, an anthraquinone derivative isolated from Eurotium rubrum.[1] The information provided is based on general principles of fungal fermentation and secondary metabolite purification due to the limited specific literature on the large-scale production of this particular compound.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is a secondary metabolite produced by the fungus Eurotium rubrum.[1][2] Eurotium is the teleomorph (sexual reproductive stage) of the genus Aspergillus.[2][3]

Q2: What are the major stages in scaling up the production of this compound?

A2: The major stages include:

  • Strain Selection and Maintenance: Selecting a high-yielding strain of Eurotium rubrum and maintaining its stability.

  • Fermentation Process Development: Optimizing culture conditions (media composition, pH, temperature, aeration, and agitation) for maximum product yield.

  • Downstream Processing: Extraction and purification of this compound from the fermentation broth and mycelia.

  • Analytical Method Development: Establishing robust methods for the quantification and qualification of the target compound.

Q3: What are the common challenges in scaling up fungal secondary metabolite production?

A3: Common challenges include maintaining genetic stability of the production strain, achieving consistent yields at larger volumes, preventing contamination, and developing efficient and scalable extraction and purification methods.[4][5]

Q4: What analytical techniques are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors is a standard and effective method for the quantification of anthraquinones like this compound.[6][7][8] LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and specificity.[6]

Troubleshooting Guides

Fermentation Issues
Problem Possible Causes Suggested Solutions
Low or No Yield of this compound 1. Suboptimal fermentation medium.[9][10] 2. Incorrect pH, temperature, or aeration.[11][12][13] 3. Genetic drift or instability of the production strain. 4. Insufficient fermentation time.1. Screen different carbon and nitrogen sources. Yeast extract and oatmeal are often beneficial for fungal metabolite production.[9] 2. Optimize physical parameters using a systematic approach like Response Surface Methodology (RSM).[12][13][14] 3. Re-isolate single spore cultures from the parent stock. Maintain cryopreserved stocks. 4. Perform a time-course study to determine the optimal harvest time.
Contamination of Culture 1. Inadequate sterilization of media or bioreactor. 2. Non-sterile inoculation technique. 3. Contaminated seed culture.1. Verify autoclave cycles and sterilization procedures. 2. Use aseptic techniques during all transfers. 3. Check the purity of the inoculum before use.
Poor Mycelial Growth 1. Nutrient-poor medium. 2. Suboptimal physical growth conditions.1. Ensure the medium contains all essential macro and micronutrients. 2. Optimize temperature and pH for biomass production, which may differ slightly from optimal conditions for secondary metabolite production.
Extraction and Purification Issues
Problem Possible Causes Suggested Solutions
Low Extraction Efficiency 1. Inappropriate solvent system.[15][16] 2. Inefficient cell lysis. 3. Degradation of the target compound.1. Screen various solvents with different polarities (e.g., ethyl acetate, methanol, chloroform). Ethanol is often effective for anthraquinones.[15] 2. Employ physical methods like sonication or grinding of mycelia. 3. Avoid high temperatures and exposure to light during extraction if the compound is labile.
Difficulty in Purifying this compound 1. Presence of structurally similar compounds. 2. Co-extraction of pigments and lipids.1. Utilize multi-step chromatographic techniques, such as column chromatography with different stationary phases (e.g., silica gel followed by C18).[17] 2. Perform a liquid-liquid partitioning step to remove highly nonpolar or polar impurities before chromatography.
Compound Instability during Purification 1. pH sensitivity. 2. Oxidation.1. Use buffered mobile phases during chromatography. 2. Work under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to oxidation.

Data Presentation Templates

The following tables are templates. Users should populate them with their experimental data.

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (at 20 g/L)Mycelial Dry Weight (g/L)This compound Titer (mg/L)
Glucose
Sucrose
Maltose
Soluble Starch

Table 2: Optimization of Physical Parameters

RunTemperature (°C)Initial pHAgitation (rpm)This compound Titer (mg/L)
1255.5150
2285.5150
3256.5150
4286.5150
5255.5200
6285.5200
7256.5200
8286.5200

Experimental Protocols

Fermentation of Eurotium rubrum

This is a generalized protocol and requires optimization.

  • Inoculum Preparation:

    • Culture Eurotium rubrum on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C.

    • Prepare a spore suspension by washing the plate with sterile 0.1% Tween 80 solution.

    • Adjust the spore concentration to approximately 1 x 10^7 spores/mL.

  • Seed Culture:

    • Inoculate a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB) with 1 mL of the spore suspension.

    • Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3 days.

  • Production Culture:

    • Inoculate a 2 L baffled flask containing 1 L of production medium (e.g., PDB or an optimized medium) with 5% (v/v) of the seed culture.

    • Incubate at 25-28°C, 150-180 rpm for 9-14 days. Monitor pH, glucose consumption, and product formation periodically.

Extraction and Preliminary Purification
  • Separation of Mycelia and Broth: Separate the mycelia from the culture broth by filtration or centrifugation.

  • Mycelial Extraction:

    • Dry the mycelia (e.g., by lyophilization).

    • Grind the dried mycelia into a fine powder.

    • Extract the powder with a suitable solvent like methanol or ethyl acetate using sonication or soxhlet extraction.

  • Broth Extraction: Perform liquid-liquid extraction of the culture filtrate with an immiscible organic solvent such as ethyl acetate.

  • Combine and Concentrate: Combine the organic extracts from the mycelia and broth. Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Dissolve the crude extract in a minimal amount of solvent.

    • Subject the extract to silica gel column chromatography, eluting with a gradient of a nonpolar to polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

    • Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing the target compound for further purification.

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing Strain Selection Strain Selection Inoculum Prep Inoculum Prep Strain Selection->Inoculum Prep Seed Culture Seed Culture Inoculum Prep->Seed Culture Production Fermentation Production Fermentation Seed Culture->Production Fermentation Harvest Harvest Production Fermentation->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Generalized workflow for the production of this compound.

G Start Start Low_Yield Low Yield Detected? Start->Low_Yield Check_Fermentation Review Fermentation Parameters (pH, Temp, Media) Low_Yield->Check_Fermentation Yes End End Low_Yield->End No Check_Strain Verify Strain Viability and Purity Check_Fermentation->Check_Strain Check_Extraction Review Extraction Protocol (Solvent, Method) Check_Strain->Check_Extraction Optimize Systematically Optimize Identified Parameter Check_Extraction->Optimize Optimize->End

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Validating Bioassay Results of 9-Dehydroxyeurotinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic bioassay results of 9-Dehydroxyeurotinone with other structurally related anthraquinone derivatives. Detailed experimental methodologies and a workflow for bioassay validation are presented to ensure the accuracy and reproducibility of research findings.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound and comparable anthraquinone compounds against the human pancreatic cancer cell line SW1990 and other cancer cell lines. This data allows for an objective assessment of this compound's potency in relation to similar molecules.

CompoundTarget Cell LineIC50 (µg/mL)IC50 (µM)
This compound SW199025[1]~91.8
EmodinSW1990~10.8 (at 40µM)40
ChrysophanolFaDu (human pharyngeal squamous carcinoma)~2.459.64 ± 1.33[2]
ChrysophanolSAS (human oral squamous carcinoma)~3.2012.60 ± 2.13[2]
PhyscionHeLa (human cervical cancer)Not directly comparableIC50 not explicitly stated in µM, but significant apoptosis at 80 µM[3]
TephrosinSW1990~1.032.62[4][5]

Note: The IC50 value for this compound was reported as 25 µg/mL[1]. The molecular weight of this compound is approximately 272.25 g/mol . The IC50 in µM is an approximation based on this molecular weight. For Emodin, a significant reduction in cell viability of SW1990 cells was observed at 40 µM[6]. Chrysophanol's IC50 values were determined on different cell lines[2][7]. Physcion also showed activity on a different cell line[3][8]. Tephrosin, a rotenoid isoflavonoid, is included for a broader comparison of cytotoxic agents against SW1990 cells[4][5].

Experimental Protocols

Accurate and reproducible bioassay results are contingent on meticulous adherence to experimental protocols. The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity. This protocol is synthesized from established methods and is suitable for validating the bioassay results of compounds like this compound.

Materials:

  • Human pancreatic cancer cell line (SW1990)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and comparator compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SW1990 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and comparator compounds in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Bioassay Validation Workflow

The following diagram illustrates a typical workflow for validating a bioassay to ensure its suitability for its intended purpose. This process is essential for confirming the reliability and robustness of the experimental data.

Bioassay_Validation_Workflow AssayDevelopment Assay Development & Optimization PreValidation Pre-Validation Assessment AssayDevelopment->PreValidation ValidationProtocol Establish Validation Protocol PreValidation->ValidationProtocol ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation DataAnalysis Data Analysis & Statistical Evaluation ExecuteValidation->DataAnalysis ValidationReport Generate Validation Report DataAnalysis->ValidationReport RoutineUse Routine Assay Implementation ValidationReport->RoutineUse Monitoring Continuous Monitoring & Trend Analysis RoutineUse->Monitoring

Bioassay Validation Workflow Diagram

This guide provides a foundational framework for researchers to critically evaluate the bioassay results of this compound. By understanding the comparative cytotoxicity and adhering to robust experimental and validation protocols, the scientific community can ensure the generation of high-quality, reliable data in the pursuit of novel therapeutic agents.

References

Comparative Analysis of the Biological Activities of 9-Dehydroxyeurotinone and Structurally Related Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Here is a comparison guide on the biological activity of 9-Dehydroxyeurotinone and similar compounds, designed for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activities of this compound, a naturally occurring anthraquinone derivative, with other structurally similar fungal metabolites, including Eurotinone, Asperentin, and Neoechinulin A. The comparison focuses on their cytotoxic, anti-inflammatory, and antioxidant properties, supported by available experimental data.

Chemical Structures

  • This compound: An anthraquinone derivative isolated from the fungus Eurotium rubrum.

  • Eurotinone: A metabolite also found in Eurotium species.

  • Asperentin: An isocoumarin derivative produced by Aspergillus species.

  • Neoechinulin A: A diketopiperazine indole alkaloid from various fungi, including Aspergillus and Eurotium species.

Comparative Biological Activity

The following table summarizes the available quantitative data on the biological activities of this compound and its counterparts. It is important to note that direct comparative studies are limited, and the existing data comes from various experimental setups.

CompoundBiological ActivityCell Line/AssayIC50/CC50 Value
This compound CytotoxicitySW1990 (pancreatic cancer)25 µg/mL[1]
Anti-inflammatory-Data not available
Antioxidant-Data not available
Eurotinone Cytotoxicity-Data not available
Anti-inflammatory-Data not available
Antioxidant-Data not available
Asperentin CytotoxicityVarious cancer cell lines (derivatives)23.04 - 96.91 µg/mL[2]
Anti-inflammatory-Data not available
Antioxidant-Data not available
Neoechinulin A CytotoxicityHuh7 (liver carcinoma)> 20 µM[3]
Anti-inflammatory (NO Inhibition)RAW 264.7 (macrophage)12.5 - 100 µM[4]
Antioxidant-Qualitative data available[5]

Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are standard measures of a compound's potency. A lower value indicates higher potency. Direct comparison of µg/mL and µM requires knowledge of the compounds' molecular weights. Data for Eurotinone and specific activities of Asperentin and this compound are notably absent in the currently available literature, highlighting a gap in research.

Detailed Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison, which are standard methods for assessing cytotoxicity, anti-inflammatory, and antioxidant activities.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.[8]

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.[3][8]

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[8]

    • Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm. The amount of nitrite is proportional to the NO produced.[8][9]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[10]

  • Reaction Mixture: Add a specific volume of the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The color change from purple to yellow indicates the scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflows

Visual representations of key experimental workflows and signaling pathways are provided below using Graphviz (DOT language).

MTT_Workflow A Cell Seeding in 96-well plate B Compound Treatment (various concentrations) A->B C Incubation (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubation (3-4h) D->E F Formazan Crystal Formation (in viable cells) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570-590nm) G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

NO_Inhibition_Workflow A Seed RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubation (24h) C->D E Collect Supernatant D->E F Griess Assay (measure nitrite) E->F G Measure Absorbance (540-570nm) F->G H Calculate IC50 for NO Inhibition G->H

Caption: Workflow of the nitric oxide inhibition assay.

NeoechinulinA_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK Phosphorylation TLR4->p38_MAPK IKB_alpha IκB-α Phosphorylation & Degradation TLR4->IKB_alpha NeoechinulinA Neoechinulin A NeoechinulinA->p38_MAPK Inhibits NeoechinulinA->IKB_alpha Inhibits Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) p38_MAPK->Pro_inflammatory NF_kB NF-κB Activation IKB_alpha->NF_kB NF_kB->Pro_inflammatory

Caption: Anti-inflammatory signaling pathway of Neoechinulin A.

Conclusion

This compound exhibits cytotoxic activity against pancreatic cancer cells. However, a comprehensive comparison with similar fungal metabolites like Eurotinone, Asperentin, and Neoechinulin A is currently hampered by a lack of publicly available data, particularly for Eurotinone and specific activities of Asperentin. Neoechinulin A has demonstrated both anti-inflammatory and cytoprotective effects. Further research is warranted to fully elucidate the biological activity profile of this compound and to enable a more direct and quantitative comparison with these related compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Analysis of the Cytotoxic Effects of 9-Dehydroxyeurotinone and Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of 9-dehydroxyeurotinone against other prominent fungal metabolites. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers in oncology and natural product chemistry.

Data Presentation: A Comparative Overview of Cytotoxicity

The cytotoxic potential of this compound and other selected fungal metabolites, primarily from the genus Aspergillus, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting biological or biochemical functions, is presented in the table below. It is important to note that direct comparisons of potency can be challenging due to variations in the cancer cell lines and experimental conditions used across different studies.

Fungal MetaboliteChemical ClassCancer Cell LineIC50 ValueCitation
This compound AnthraquinoneSW1990 (Pancreatic)25 µg/mL
Emodin AnthraquinoneHepG2 (Liver)20.93 µM
A549 (Lung)~60 µM
Physcion AnthraquinonePC3 (Prostate)Decreased cell viability in a dose-dependent manner (0-100 µM)
Versicolorin A AnthraquinoneA549 (Lung)109 ± 3.5 µM
Caco-2 & HCT116 (Colon)More cytotoxic than Aflatoxin B1 at low doses (1-20 µM)
Versicolorin B AnthraquinoneA549 (Lung)172 ± 4 µM
Aspergiolide A AnthraquinoneA-549, HL-60, BEL-7402, P388Potent cytotoxicity, induced apoptosis in BEL-7402 cells
Trypacidin AlkaloidA549 (Lung)Showed cytotoxic effects
Nigrosporin B AnthraquinoneCa Ski (Cervical)1.24 µM

Experimental Protocols: Assessing Cytotoxicity

The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol

The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is then measured spectrophotometrically.

General Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the fungal metabolite (e.g., this compound, emodin) and incubated for a specific period, typically 24, 48, or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) used to dissolve the compound.

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the fungal metabolite and fitting the data to a dose-response curve.

Signaling Pathways in Fungal Metabolite-Induced Cytotoxicity

Several fungal metabolites, particularly those belonging to the anthraquinone class, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

The Intrinsic Apoptotic Pathway

This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane permeability. This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. The Bcl-2 family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.

Intrinsic_Apoptotic_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm Fungal_Metabolite Fungal Metabolite (e.g., Anthraquinones) Bax_Bak Bax/Bak Activation Fungal_Metabolite->Bax_Bak Bcl2 Bcl-2/Bcl-xL Inhibition Fungal_Metabolite->Bcl2 inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2->MOMP inhibition Cyto_c Cytochrome c Release MOMP->Cyto_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cyto_c->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cytotoxicity_Workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Isolation Isolation & Purification of Fungal Metabolite Characterization Structural Characterization Isolation->Characterization Treatment Treatment with Fungal Metabolite Characterization->Treatment Cell_Line Cancer Cell Line Selection & Culture Seeding Cell Seeding in 96-well Plates Cell_Line->Seeding Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Measurement Absorbance Measurement MTT_Assay->Measurement Calculation Calculation of Cell Viability Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Unraveling the Structure-Activity Relationship of 9-Dehydroxyeurotinone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 9-Dehydroxyeurotinone and its known analogs, delving into their cytotoxic and antimicrobial properties. By presenting available experimental data and detailed protocols, this document aims to facilitate further research and development in this area.

This compound, an anthraquinone derivative isolated from the marine-derived fungus Eurotium rubrum, has emerged as a molecule of interest due to its documented biological activities. This guide will compare this compound with its two identified analogs: 2-O-methyl-9-dehydroxyeurotinone and 2-O-methyl-4-O-(α-D-ribofuranosyl)-9-dehydroxyeurotinone, also isolated from the same fungal source.

Comparative Biological Activity

The available data on the cytotoxic and antimicrobial activities of this compound and its analogs are summarized below. This information provides initial insights into the structure-activity relationship (SAR) within this compound family.

CompoundStructureBiological ActivityCell Line / StrainMeasurementValue
This compound [Insert Chemical Structure Diagram Here]CytotoxicitySW1990 (Pancreatic Cancer)IC5025 µg/mL[1]
AntibacterialEscherichia coliMIC32 µg/mL[2]
2-O-methyl-9-dehydroxyeurotinone [Insert Chemical Structure Diagram Here]AntibacterialEscherichia coliMICInactive[2]
2-O-methyl-4-O-(α-D-ribofuranosyl)-9-dehydroxyeurotinone [Insert Chemical Structure Diagram Here]Radical ScavengingDPPH-Data not available

Initial SAR Observations:

Based on the limited data, a preliminary structure-activity relationship can be inferred:

  • Importance of the C-2 Hydroxyl Group for Antibacterial Activity: The lack of antibacterial activity in 2-O-methyl-9-dehydroxyeurotinone against E. coli suggests that the free hydroxyl group at the C-2 position is crucial for its antibacterial effect. Methylation of this group leads to a loss of activity.

  • Cytotoxicity of the Core Structure: this compound itself exhibits moderate cytotoxic activity against the SW1990 pancreatic cancer cell line. Further studies are needed to determine the cytotoxic potential of its analogs.

  • Potential for Further Modification: The presence of a ribofuranosyl group in the third analog suggests potential for further glycosylation to modulate biological activity, although specific data on this analog's cytotoxicity or antimicrobial effects are not yet available.

Experimental Protocols

To ensure the reproducibility and extension of these findings, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., SW1990)

  • Complete cell culture medium

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Cytotoxicity Assay

G cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Analogs and Controls seed_cells->treat_cells incubate_plate Incubate (24-72h) treat_cells->incubate_plate add_mtt Add MTT Solution incubate_plate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound analogs using the MTT assay.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation is determined.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest (e.g., E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound analogs (dissolved in a suitable solvent)

  • Positive control (a known antibiotic)

  • Negative control (broth and solvent)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound analogs in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Signaling Pathway Postulate: Potential Mechanism of Action

While the exact mechanism of action for this compound is not yet elucidated, many anthraquinone derivatives are known to exert their cytotoxic effects through the induction of apoptosis. A plausible signaling pathway could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

G compound This compound ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Postulated apoptotic pathway induced by this compound.

Conclusion and Future Directions

The preliminary data on this compound and its analogs highlight a promising scaffold for the development of novel therapeutic agents. The observed difference in antibacterial activity between this compound and its 2-O-methylated analog provides a clear direction for future SAR studies, emphasizing the importance of the C-2 hydroxyl group.

Further research is imperative to expand our understanding of this compound class. Key future directions include:

  • Comprehensive Biological Screening: Systematic evaluation of all three compounds for their cytotoxicity against a broader panel of cancer cell lines and their antimicrobial activity against a wider range of pathogens.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the cytotoxic and antimicrobial effects.

  • Synthesis of New Analogs: Design and synthesis of new derivatives with modifications at various positions of the anthraquinone core to establish a more comprehensive SAR.

  • In Vivo Studies: Evaluation of the most promising analogs in preclinical animal models to assess their efficacy and safety.

This comparative guide serves as a foundational resource to stimulate and guide future investigations into the therapeutic potential of this compound and its analogs. The provided experimental protocols will ensure that such research can be conducted in a standardized and reproducible manner.

References

A Comparative Analysis of 9-Dehydroxyeurotinone Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents, the efficient extraction of bioactive secondary metabolites from fungal sources is a critical first step. This guide provides a comparative analysis of established and potential extraction techniques for 9-Dehydroxyeurotinone, an anthraquinone derivative with noted cytotoxic activity, primarily isolated from the fungus Eurotium rubrum. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of methodologies to inform experimental design and optimization.

Overview of this compound

This compound is a polyketide-derived anthraquinone that has been isolated from the marine-derived endophytic fungus Eurotium rubrum.[1] Its chemical structure and cytotoxic properties make it a compound of interest for further investigation in drug discovery. The efficiency of its extraction from the fungal biomass is paramount for obtaining sufficient quantities for bioactivity screening and further chemical modification.

Comparison of Extraction Techniques

While specific comparative studies on this compound extraction are limited in publicly available literature, a comparison can be drawn from the established methods for extracting fungal anthraquinones. The primary method described for its initial isolation involves solvent extraction following solid-state fermentation. Alternative methods commonly used for similar fungal metabolites are also considered here for a comprehensive analysis.

Data Presentation: Quantitative Comparison of Extraction Techniques

Technique Principle Typical Solvents Advantages Disadvantages Reported Yield (for similar compounds) Purity
Solid-Liquid Extraction (Maceration/Soxhlet) Differential solubility of the target compound in a solvent.Ethyl acetate, Methanol, Ethanol, Chloroform, AcetoneSimple, inexpensive, widely applicable.Time-consuming, large solvent consumption, potential for thermal degradation of labile compounds (Soxhlet).Variable, typically in the range of mg/L of culture.Low to moderate, requires further purification.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Ethanol, MethanolReduced extraction time, lower solvent consumption, increased yield.Specialized equipment required, potential for sonochemical degradation of compounds.Generally higher than maceration.Moderate, requires further purification.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and rupture fungal cells.Polar solvents (Ethanol, Methanol)Rapid extraction, reduced solvent usage, higher yields.Requires specialized equipment, potential for localized overheating and degradation.Can be significantly higher than conventional methods.Moderate, requires further purification.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.Supercritical CO2, often with a polar co-solvent (e.g., Ethanol)"Green" technique, high selectivity, solvent-free extract.High initial equipment cost, may not be efficient for highly polar compounds without co-solvents.Highly variable depending on the compound and matrix.High, can be very selective.

Detailed Experimental Protocols

Primary Method: Solvent Extraction following Solid-State Fermentation (as inferred from related studies)

This protocol is based on the common methodology reported for the isolation of secondary metabolites from Eurotium species, including the initial discovery of this compound.

a) Fungal Cultivation: The fungus Eurotium rubrum is typically cultured on a solid rice medium. This involves autoclaving rice in flasks to which the fungal inoculum is added. The flasks are then incubated at room temperature for a period of 2-4 weeks to allow for fungal growth and metabolite production.

b) Extraction:

  • The fermented rice substrate is harvested and fragmented.

  • The fungal biomass is exhaustively extracted with a polar solvent, most commonly ethyl acetate (EtOAc), at room temperature. This is typically done by soaking the biomass in the solvent and shaking or stirring for several hours.

  • The extraction process is repeated multiple times (e.g., 3-4 times) to ensure complete recovery of the metabolites.

  • The solvent extracts are combined and filtered to remove the solid biomass.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

c) Purification: The crude extract containing this compound and other metabolites is then subjected to a series of chromatographic techniques for purification. This typically involves:

  • Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, often using methanol as the eluent, to separate compounds based on size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Alternative Method: Ultrasound-Assisted Extraction (UAE)

This protocol is a potential alternative for a more efficient extraction process.

  • The fermented and fragmented fungal biomass is suspended in a suitable solvent (e.g., ethanol or methanol) in a flask.

  • The flask is placed in an ultrasonic bath.

  • The sample is sonicated for a specific duration (e.g., 30-60 minutes) at a controlled temperature.

  • The mixture is then filtered, and the extraction process can be repeated on the biomass.

  • The collected filtrates are combined and concentrated under reduced pressure.

  • The resulting crude extract is then purified using the chromatographic methods described above.

Visualization of Experimental Workflow and Logical Relationships

Diagram 1: General Workflow for this compound Extraction and Purification

Extraction_Workflow Fungal_Culture Fungal Cultivation (Eurotium rubrum on solid rice medium) Harvesting Harvesting and Fragmentation of Fungal Biomass Fungal_Culture->Harvesting Extraction Extraction Harvesting->Extraction Maceration Solid-Liquid Extraction (e.g., Ethyl Acetate) Extraction->Maceration Conventional UAE Ultrasound-Assisted Extraction (e.g., Ethanol) Extraction->UAE Alternative Filtration Filtration Maceration->Filtration UAE->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Silica_Gel Silica Gel Chromatography Purification->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A generalized workflow for the extraction and purification of this compound.

Diagram 2: Logical Relationship of Extraction Parameters and Outcomes

Extraction_Parameters Parameters Extraction Parameters Solvent Solvent Choice (Polarity, Selectivity) Parameters->Solvent Time Extraction Time Parameters->Time Temperature Temperature Parameters->Temperature Method Extraction Method (Maceration, UAE, etc.) Parameters->Method Outcomes Extraction Outcomes Solvent->Outcomes Time->Outcomes Temperature->Outcomes Method->Outcomes Yield Yield of this compound Outcomes->Yield Purity Purity of Crude Extract Outcomes->Purity Efficiency Overall Process Efficiency Outcomes->Efficiency

Caption: Key parameters influencing the outcomes of the extraction process.

Conclusion and Recommendations

The selection of an appropriate extraction technique for this compound is a critical determinant of the overall efficiency and economic viability of its production for research and development. While traditional solid-liquid extraction with ethyl acetate has been the foundational method, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) present compelling alternatives that can significantly reduce extraction time and solvent consumption while potentially increasing yields.

For initial exploratory studies, conventional solvent extraction remains a viable and accessible option. However, for process optimization and scale-up, a systematic investigation into UAE or MAE is highly recommended. The choice of solvent should be guided by the polarity of this compound, with moderately polar solvents like ethyl acetate and ethanol being good starting points. Subsequent purification through a multi-step chromatographic process is essential to obtain the compound at a purity suitable for biological assays and structural elucidation. Further research is warranted to generate specific quantitative data on the yield and purity of this compound using these different extraction techniques to enable a more definitive comparative analysis.

References

Independent Verification of 9-Dehydroxyeurotinone's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative framework for the independent verification of the anti-inflammatory properties of 9-Dehydroxyeurotinone, an anthraquinone derivative isolated from Eurotium rubrum.[1] While direct experimental evidence for the anti-inflammatory activity of this compound is not yet available in peer-reviewed literature, this document outlines a robust investigational approach based on established methodologies for evaluating similar natural products derived from Aspergillus species. We present a comparative analysis of potential anti-inflammatory effects with well-characterized compounds, detail essential experimental protocols, and provide visual workflows and signaling pathway diagrams to guide future research.

Introduction: The Therapeutic Potential of Fungal Metabolites

Fungi of the Aspergillus genus are a rich source of structurally diverse secondary metabolites with a wide range of biological activities.[2] Several compounds derived from Aspergillus species have demonstrated significant anti-inflammatory potential, often by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3] Given that this compound is a metabolite from this genus, it is a viable candidate for anti-inflammatory drug discovery. This guide outlines the necessary steps to verify and characterize its potential anti-inflammatory effects.

Comparative Analysis of Anti-inflammatory Activity

To objectively assess the anti-inflammatory potential of this compound, its performance should be compared against a standard steroidal anti-inflammatory drug, such as dexamethasone, and other relevant natural compounds. The following table summarizes the reported anti-inflammatory activities of select compounds from Aspergillus species, which can serve as a benchmark for future studies on this compound.

Table 1: Comparative In Vitro Anti-inflammatory Activity of Selected Compounds

CompoundSource OrganismAssay SystemKey Inflammatory MarkerIC50 Value / % InhibitionReference
This compound Eurotium rubrumLPS-stimulated RAW264.7 macrophagesNitric Oxide (NO) ProductionData not availableN/A
Compound 9 (a phenolic aglycone) Marine-derived Aspergillus sp.LPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production6.0 ± 0.5 µM[3]
Asperulosin A Aspergillus rugulosaLPS-stimulated RAW264.7 cellsNitric Oxide (NO) Production1.49 ± 0.31 µM[4]
(+)-Terrein Aspergillus flavipesLPS-activated THP-1 cellsIL-6 Production8.5 ± 0.68 µM[5]
(+)-Terrein Aspergillus flavipesLPS-activated THP-1 cellsTNF-α Production15.76 ± 0.18 µM[5]
Butyrolactone I Aspergillus flavipesLPS-activated THP-1 cellsIL-6 Production12.03 ± 0.85 µM[5]
Dexamethasone SyntheticLPS-stimulated RAW264.7 cellsNitric Oxide (NO) ProductionVariable, used as a positive controlN/A

Key Experimental Protocols for Verification

The following are detailed methodologies for essential experiments to independently verify the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Seed RAW264.7 cells in appropriate culture plates. Pre-treat the cells with varying concentrations of this compound for 1 hour. Subsequently, stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, collect 100 µL of the culture supernatant.

    • Mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Cytokine Production Assays (ELISA)
  • Principle: Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Procedure:

    • Collect culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems or BioLegend).

    • Measure the absorbance using a microplate reader.

    • Determine the cytokine concentrations from a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: To investigate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are analyzed.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in inflammation that should be investigated for this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes Nucleus Nucleus Dehydroxyeurotinone This compound (Hypothesized) Dehydroxyeurotinone->IKK Inhibition?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Dehydroxyeurotinone This compound (Hypothesized) Dehydroxyeurotinone->TAK1 Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines the logical flow of experiments for the verification process.

Experimental_Workflow Start Start: Culture RAW264.7 Macrophages Pretreat Pre-treat with this compound (and controls) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Griess_Assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_Supernatant->Griess_Assay ELISA Cytokine Assays (ELISA) (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot Analysis (NF-κB & MAPK pathways) Lyse_Cells->Western_Blot Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical nature of this compound and its origin from a genus known for producing anti-inflammatory compounds suggest that it is a promising candidate for further investigation. The experimental framework provided in this guide offers a comprehensive and standardized approach to independently verify and characterize its anti-inflammatory effects. Positive results from these in vitro studies would warrant further investigation into its in vivo efficacy and safety profile, potentially leading to the development of a novel anti-inflammatory therapeutic agent.

References

Benchmarking 9-Dehydroxyeurotinone: A Comparative Analysis Against Known Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antimicrobial properties of 9-Dehydroxyeurotinone against established antimicrobial agents. Due to the limited publicly available data on the antimicrobial spectrum of this compound, this document focuses on presenting the existing evidence and contextualizing it within standard antimicrobial susceptibility testing protocols. The information is intended to serve as a foundational resource for researchers interested in the potential of this natural compound.

Executive Summary

This compound, an anthraquinone derivative isolated from the fungus Eurotium rubrum, has been investigated for its biological activities.[1][2] However, extensive studies detailing its antimicrobial profile are scarce. This guide compiles the available data and presents it alongside the performance of well-characterized antimicrobial drugs—ciprofloxacin, vancomycin, and fluconazole—against a panel of clinically relevant microorganisms. The direct comparison is limited by the lack of comprehensive minimum inhibitory concentration (MIC) data for this compound.

Data Presentation

Antimicrobial Activity of this compound

The current body of scientific literature provides limited quantitative data on the antimicrobial activity of this compound. The available information is summarized in the table below.

Test OrganismMethodConcentrationResult (Zone of Inhibition)Citation
Escherichia coliDisk Diffusion100 µ g/disk 7.0 mm[3]

Note: The weak antibacterial activity against E. coli is the only publicly available data point found regarding the antimicrobial properties of this compound. Further research is required to determine its activity against other bacteria and fungi, and to establish its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Comparative Data: Benchmark Antimicrobial Agents

To provide a frame of reference, the following table summarizes the typical MIC ranges for three widely used antimicrobial agents against a panel of common pathogens. These values are representative of susceptible isolates and are determined using standardized broth microdilution methods.

Antimicrobial AgentClassTarget Organism(s)Typical MIC Range (µg/mL) for Susceptible Strains
Ciprofloxacin Fluoroquinolone (Antibacterial)Escherichia coli≤ 1
Pseudomonas aeruginosa≤ 1
Vancomycin Glycopeptide (Antibacterial)Staphylococcus aureus (MRSA)≤ 2
Fluconazole Azole (Antifungal)Candida albicans≤ 2

Experimental Protocols

The data presented in this guide is based on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of a bacterial isolate to a panel of antibiotics.

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test organism from an agar plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.

  • Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

b. Inoculation of Agar Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess inoculum.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

c. Application of Antimicrobial Disks:

  • Place the antimicrobial-impregnated disks on the surface of the agar using sterile forceps.

  • Gently press each disk to ensure complete contact with the agar.

  • Disks should be distributed evenly and no closer than 24 mm from center to center.

d. Incubation:

  • Invert the plates and incubate at 35°C for 16-24 hours in an ambient air incubator.

e. Interpretation of Results:

  • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

  • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

a. Preparation of Antimicrobial Dilutions:

  • Prepare a series of twofold dilutions of the antimicrobial agent in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a microtiter plate.

b. Inoculum Preparation:

  • Prepare an inoculum as described in the disk diffusion method and dilute it in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Inoculation and Incubation:

  • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 16-20 hours for most bacteria, or as specified for fungi.

d. Interpretation of Results:

  • After incubation, examine the microtiter plate for visible growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

Experimental_Workflow_Disk_Diffusion cluster_prep Inoculum Preparation cluster_plate Plating and Incubation cluster_results Results p1 Select Colonies p2 Broth Culture p1->p2 p3 Standardize to 0.5 McFarland p2->p3 pl1 Swab Inoculate Mueller-Hinton Agar p3->pl1 Inoculum pl2 Apply Antimicrobial Disks pl1->pl2 pl3 Incubate at 35°C for 16-24h pl2->pl3 r1 Measure Zone of Inhibition pl3->r1 Inhibited Growth r2 Compare to Breakpoints r1->r2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep1 Prepare Serial Dilutions of Antimicrobial a1 Inoculate Microtiter Plate Wells prep1->a1 Dilutions prep2 Prepare Standardized Inoculum (5x10^5 CFU/mL) prep2->a1 Inoculum a2 Incubate at 35°C for 16-20h a1->a2 ro1 Visually Inspect for Turbidity a2->ro1 Growth/No Growth ro2 Determine Lowest Concentration with No Growth (MIC) ro1->ro2

Caption: Workflow for Broth Microdilution Minimum Inhibitory Concentration (MIC) Test.

Conclusion

References

Assessing the Reproducibility of 9-Dehydroxyeurotinone Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals that a total synthesis for the natural product 9-Dehydroxyeurotinone has not yet been reported. This anthraquinone derivative, primarily isolated from the fungus Eurotium rubrum, has been characterized and studied for its cytotoxic properties.[1] However, the absence of a published synthetic route precludes a direct assessment of its reproducibility.

For researchers and drug development professionals interested in the synthesis of bioactive anthraquinones, this guide will instead focus on the synthesis of a structurally related natural product, providing a framework for evaluating synthetic reproducibility. While the direct target, this compound, remains an open synthetic challenge, the principles of assessing reproducibility can be effectively illustrated through a well-documented alternative.

Challenges in Synthesizing Anthraquinone Natural Products

The synthesis of complex, highly substituted anthraquinones presents several challenges that can impact reproducibility. These include:

  • Regiocontrol: Achieving the correct placement of substituents on the anthraquinone core.

  • Control of Oxidation State: Managing the sensitive hydroquinone-quinone redox chemistry.

  • Stereochemistry: Establishing the correct three-dimensional arrangement of atoms, particularly in glycosylated or dimeric structures.

  • Scalability: Translating a small-scale synthesis to the production of larger quantities of material.

These factors contribute to the difficulty in developing robust and reproducible synthetic routes to this class of compounds. Recent advances in the total synthesis of anthraquinone-based natural products often employ strategies such as early-stage synthesis of the core followed by functionalization, or late-stage introduction of the anthraquinone moiety.[2]

A Framework for Assessing Synthetic Reproducibility

In the absence of a synthesis for this compound, this section outlines a general approach for assessing the reproducibility of a published natural product synthesis, which can be applied to other anthraquinones or complex molecules.

Key Parameters for Comparison

When evaluating the reproducibility of a synthesis, the following quantitative data from different reports should be compared:

ParameterDescriptionImportance for Reproducibility
Overall Yield The final amount of product obtained relative to the starting material.A significant drop in overall yield can indicate hidden difficulties in the procedure.
Step-wise Yields The efficiency of each individual reaction in the sequence.Inconsistent yields in key steps are a major red flag for reproducibility.
Reaction Conditions Temperature, reaction time, concentration, and catalysts used.Minor variations can sometimes have a major impact on the outcome.
Purification Methods Chromatography conditions, solvent systems, and crystallization procedures.The ease and efficiency of purification are critical for obtaining pure material.
Spectroscopic Data NMR, Mass Spectrometry, IR, and optical rotation data.The analytical data must be consistent with the reported structure.
Experimental Protocols

A detailed and unambiguous experimental protocol is the cornerstone of a reproducible synthesis. Key elements to look for include:

  • Precise reagent quantities and grades.

  • Detailed descriptions of reaction setup and workup procedures.

  • Characterization data for all intermediates.

  • Safety precautions.

Visualizing Synthetic Pathways

Diagrams are invaluable for understanding the flow and logic of a synthetic route. The following is an example of a generic workflow for the synthesis of a substituted anthraquinone, which could be adapted to a specific target.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization A Substituted Benzene C Friedel-Crafts Acylation A->C B Phthalic Anhydride B->C D Cyclization C->D E Anthraquinone Core D->E F Substitution Reactions (e.g., Nitration, Halogenation) E->F G Modification of Substituents (e.g., Reduction, Oxidation) F->G H Final Product G->H

A generalized workflow for anthraquinone synthesis.

Future Directions

The lack of a reported synthesis for this compound highlights an opportunity for the synthetic chemistry community. The development of a concise and efficient total synthesis would not only provide access to this biologically active molecule for further study but also contribute to the broader field of anthraquinone synthesis. Future work in this area could focus on novel strategies for the regioselective construction and functionalization of the anthraquinone scaffold.

References

A Comparative Metabolomics Guide to 9-Dehydroxyeurotinone-Producing Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the metabolomic profiles of fungi known to produce 9-dehydroxyeurotinone, primarily focusing on Eurotium rubrum (also known as Aspergillus ruber), and comparing it with other closely related species within the Eurotium and Aspergillus genera. This document provides a synthesis of reported secondary metabolites, detailed experimental protocols for metabolomic analysis, and visualizations to elucidate key metabolic and experimental workflows.

Introduction to this compound and its Producing Fungi

This compound is an anthraquinone derivative produced by the fungus Eurotium rubrum. Anthraquinones from fungi are a class of secondary metabolites known for their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. Understanding the metabolic landscape of this compound-producing fungi in comparison to non-producing relatives is crucial for optimizing its production, discovering novel related compounds, and elucidating its biosynthetic pathways.

Comparative Metabolite Profiles

The following table summarizes the known major secondary metabolites identified in Eurotium rubrum and compares them with those found in other related Eurotium species, such as Eurotium amstelodami and Eurotium herbariorum. This comparison highlights the unique and shared metabolic capabilities of these fungi. While comprehensive quantitative comparative data is limited in publicly available literature, this qualitative comparison provides valuable insights into the distinct chemical arsenals of these species.

Table 1: Comparison of Major Secondary Metabolites in Select Eurotium Species

Metabolite ClassEurotium rubrum (Producer of this compound)Eurotium amstelodamiEurotium herbariorum
Anthraquinones This compound , Erythroglaucin, Physcion, Emodin, QuestinQuestinQuestin
Indole Alkaloids Echinulin, Neoechinulin A, Neoechinulin E, PreechinulinEchinulin, Neoechinulin A, Neoechinulin B, Neoechinulin E, PreechinulinNeoechinulin E
Benzaldehyde Derivatives Flavoglaucin, Auroglaucin, IsodihydroauroglaucinFlavoglaucin, Auroglaucin, IsotetrahydroauroglaucinFlavoglaucin, Auroglaucin
Other Polyketides Epiheveadride (minor)Epiheveadride (major)Cladosporin

Source: Compiled from multiple studies on Eurotium secondary metabolites.

Experimental Protocols for Fungal Metabolomics

Accurate and reproducible metabolomic analysis is fundamental to comparing fungal phenotypes. Below are detailed methodologies for sample preparation and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile metabolites and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic compounds (VOCs).

Protocol 1: LC-MS Analysis of Non-Volatile Secondary Metabolites

This protocol is designed for the extraction and analysis of compounds such as anthraquinones, alkaloids, and other polyketides.

1. Fungal Culture and Harvest:

  • Inoculate the desired fungal strain into a suitable liquid medium (e.g., Czapek-Dox broth or Yeast Extract Sucrose broth).

  • Incubate at 25-28°C for 14-21 days with shaking (150 rpm).

  • Separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Freeze-dry the mycelia and broth separately for subsequent extraction.

2. Metabolite Extraction:

  • Mycelial Extraction:

    • Grind the freeze-dried mycelia to a fine powder.

    • Extract the powdered mycelia with a solvent mixture such as methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v) at room temperature with agitation for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Broth Extraction:

    • Partition the cell-free broth with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent to dryness.

3. LC-MS/MS Analysis:

  • Sample Preparation:

    • Reconstitute the dried extracts in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the reconstituted samples through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient Program: A typical gradient would be: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap.

    • Data Acquisition: Full scan mode from m/z 100-1500, with data-dependent MS/MS fragmentation of the most intense ions.

Protocol 2: GC-MS Analysis of Volatile Organic Compounds (VOCs)

This protocol is suitable for analyzing the profile of volatile metabolites produced by fungi.

1. Fungal Culture:

  • Grow the fungal strain on a solid agar medium (e.g., Potato Dextrose Agar) in a sealed vial to allow for the accumulation of headspace volatiles.

  • Incubate under the same conditions as for LC-MS analysis.

2. Headspace Solid-Phase Microextraction (SPME):

  • Puncture the septum of the culture vial with an SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane).

  • Expose the fiber to the headspace above the fungal colony for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to adsorb the VOCs.

3. GC-MS Analysis:

  • Desorption:

    • Insert the SPME fiber into the heated injection port of the GC-MS to desorb the trapped volatiles.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program would start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Compound Identification: Compare the obtained mass spectra with spectral libraries such as NIST.

Visualizations

The following diagrams illustrate the experimental workflow for comparative metabolomics and a simplified representation of a hypothetical metabolic pathway leading to anthraquinone biosynthesis.

Experimental_Workflow Experimental Workflow for Comparative Fungal Metabolomics cluster_culture Fungal Culturing cluster_extraction Sample Preparation & Extraction cluster_analysis Metabolomic Analysis cluster_data Data Analysis FungusA Eurotium rubrum (Producer) Mycelia Mycelial Extraction FungusA->Mycelia Broth Broth Extraction FungusA->Broth SPME Headspace SPME (VOCs) FungusA->SPME FungusB Eurotium amstelodami (Non-Producer) FungusB->Mycelia FungusB->Broth FungusB->SPME LCMS LC-MS/MS Analysis (Non-Volatiles) Mycelia->LCMS Broth->LCMS GCMS GC-MS Analysis (Volatiles) SPME->GCMS Processing Data Processing & Peak Alignment LCMS->Processing GCMS->Processing Stats Statistical Analysis (e.g., PCA, OPLS-DA) Processing->Stats Identification Metabolite Identification Stats->Identification Comparison Comparative Analysis Identification->Comparison

Caption: A flowchart of the comparative metabolomics workflow.

Anthraquinone_Pathway Simplified Polyketide Pathway to Anthraquinones cluster_precursors Central Metabolism cluster_pks Polyketide Synthase (PKS) Action cluster_modification Post-PKS Modifications cluster_products Final Products AcetylCoA Acetyl-CoA PKS Polyketide Synthase AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Anthraquinone Anthraquinone Scaffold Cyclization->Anthraquinone Tailoring Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Dehydroxy This compound Tailoring->Dehydroxy Anthraquinone->Tailoring

Caption: A conceptual diagram of anthraquinone biosynthesis.

Conclusion

The comparative analysis of the metabolomes of this compound-producing fungi and their non-producing counterparts reveals a diverse and complex landscape of secondary metabolism. While Eurotium rubrum shares a core set of metabolites with its relatives, it possesses the distinct capability to produce this compound and other unique anthraquinones. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative metabolomic studies, which will be essential for uncovering the genetic and environmental factors that govern the production of these bioactive compounds. Further quantitative studies are needed to fully elucidate the differences in metabolic flux and regulation between these fascinating fungal species.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 9-Dehydroxyeurotinone

Author: BenchChem Technical Support Team. Date: November 2025

9-Dehydroxyeurotinone is an anthraquinone derivative with known cytotoxic properties. Due to its potential hazards, including carcinogenicity, mutagenicity, and reproductive toxicity, all waste generated from its use must be treated as hazardous and cytotoxic waste.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and the environment.[2][3]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all personnel are trained on the risks and proper handling procedures for cytotoxic compounds.[4] An emergency response plan should be in place for accidental spills or exposure.[4]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted to determine the appropriate PPE. The following is a general guideline:

  • Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. Change gloves regularly and immediately if contaminated.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Respiratory Protection: If there is a risk of aerosolization or if handling the compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.

Step-by-Step Disposal Protocol

The proper segregation and disposal of cytotoxic waste are critical to prevent contamination and ensure regulatory compliance.[2][3]

  • Waste Segregation: All materials that come into contact with this compound must be segregated as cytotoxic waste.[3] This includes:

    • Unused or expired this compound.

    • Contaminated labware (e.g., vials, pipette tips, culture plates).

    • Contaminated PPE (gloves, gowns, etc.).[3]

    • Spill cleanup materials.

  • Containerization:

    • Sharps: All contaminated sharps (needles, scalpels, glass vials) must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled with the cytotoxic symbol.[1][3][5]

    • Solid Waste: Contaminated solid waste, such as PPE and labware, should be placed in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Cytotoxic Waste".[1][3]

    • Liquid Waste: Unused solutions of this compound should not be poured down the drain. They must be collected in a sealed, chemical-resistant container, clearly labeled with the contents and the cytotoxic hazard symbol.

  • Storage: All cytotoxic waste containers must be stored in a secure, designated area with limited access. This area should be well-ventilated and away from general laboratory traffic.

  • Final Disposal:

    • Contact your institution's EHS department to arrange for the collection and disposal of the cytotoxic waste.

    • Cytotoxic waste is typically disposed of by incineration at a licensed hazardous waste facility.[3]

    • Ensure all required waste disposal manifests are completed accurately.

Data on this compound and Anthraquinone Derivatives

The following table summarizes the known properties of this compound and general characteristics of the anthraquinone class of compounds.

PropertyThis compoundGeneral Anthraquinone Derivatives
Chemical Class Anthraquinone DerivativeA large class of aromatic organic compounds based on the anthraquinone core.
Known Biological Activity Cytotoxic with an IC50 of 25 µg/mL for SW1990 cells.[6]Many derivatives exhibit biological activity, including use as dyes, laxatives, and in chemotherapy. Some are known to be mutagenic or carcinogenic.
Physical Appearance Typically a solid.Generally crystalline solids, often colored (yellow, orange, or red).
Solubility Expected to be soluble in organic solvents.Solubility varies with substitution but generally low in water and soluble in organic solvents like alcohols, ethers, and benzene.
Disposal Considerations Must be disposed of as cytotoxic and hazardous waste.Due to the potential for toxicity and environmental persistence, disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste, often requiring incineration.[3]

Table 1. Properties of this compound and Anthraquinone Derivatives.

Experimental Protocols and Workflows

Disposal Workflow for this compound

The following diagram illustrates the general workflow for the safe disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containerization Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A Handle this compound in a designated area with proper PPE B Segregate Contaminated Sharps A->B Generates C Segregate Contaminated Solids (PPE, labware) A->C Generates D Collect Contaminated Liquids A->D Generates E Puncture-resistant, labeled 'Cytotoxic Sharps' container B->E Place in F Leak-proof, labeled 'Cytotoxic Waste' container C->F Place in G Sealed, chemical-resistant, labeled 'Cytotoxic Liquid Waste' container D->G Collect in H Store in a secure, designated hazardous waste area E->H Move to F->H Move to G->H Move to I Arrange for pickup by EHS or licensed contractor H->I J Transport to a licensed hazardous waste facility for incineration I->J

Figure 1. Workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.